4-Iodo-3,5-dimethylphenyl acetate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(4-iodo-3,5-dimethylphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNBUMSARWZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3,5-dimethylphenyl acetate is an aromatic iodo-compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate for the introduction of the 4-iodo-3,5-dimethylphenoxy moiety into larger molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physical characteristics, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 145235-84-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁IO₂ | |
| Molecular Weight | 290.1 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 297.5 ± 28.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 133.7 ± 24.0 °C | [2] |
| Purity | 97% | [1] |
Synthesis and Purification
General Experimental Protocol: Acetylation of 4-Iodo-3,5-dimethylphenol
This protocol is based on standard procedures for the acetylation of phenols.
Materials:
-
4-Iodo-3,5-dimethylphenol
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine) or an acid catalyst
-
An appropriate solvent (e.g., dichloromethane, chloroform, or neat)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Iodo-3,5-dimethylphenol in the chosen solvent.
-
Addition of Acetylating Agent: Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.
-
Addition of Base/Catalyst: If using a base like pyridine or triethylamine, it can be used as the solvent or added in catalytic amounts. If an acid catalyst is preferred, a small amount should be added.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a basic catalyst was used, it is often necessary to wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the base. The organic layer is then washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure product.
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the searched literature. However, based on the known spectral data of related compounds such as 3,5-dimethylphenyl acetate and other substituted phenyl acetates, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data:
-
A singlet for the acetyl methyl protons (CH₃) is expected to appear in the upfield region.
-
A singlet for the two aromatic protons (CH) is anticipated.
-
A singlet for the two methyl groups on the phenyl ring is also expected.
Expected ¹³C NMR Spectral Data:
-
A signal for the carbonyl carbon (C=O) of the acetate group is expected in the downfield region.
-
Signals for the aromatic carbons, including the carbon bearing the iodine atom (C-I), the carbons bearing the methyl groups, the carbon attached to the oxygen of the acetate group (C-O), and the unsubstituted aromatic carbons.
-
Signals for the methyl carbons of the acetate group and the two methyl groups on the phenyl ring are expected in the upfield region.
Expected Infrared (IR) Spectral Data:
-
A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.
-
Absorption bands corresponding to C-H stretching of the aromatic and methyl groups.
-
C-O stretching bands of the ester group.
-
Aromatic C=C stretching bands.
Expected Mass Spectrometry (MS) Data:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (290.1 g/mol ).
-
Characteristic fragmentation patterns for phenyl acetates would be expected, including the loss of the acetyl group.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the reviewed literature regarding the biological activity of this compound or its involvement in any signaling pathways. However, substituted phenyl acetates are a class of compounds with diverse biological activities, and this molecule could serve as a precursor for the synthesis of biologically active compounds. Further research is required to explore its potential pharmacological effects.
Safety and Handling
Hazard Identification:
-
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
Pictogram: GHS07 (Exclamation mark).[1]
-
Signal Word: Warning.[1]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse).[1]
-
Storage: P402 + P404 (Store in a dry place. Store in a closed container).[1]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Storage Conditions:
-
For short-term storage (1-2 weeks), it is recommended to store at -4°C.[2]
-
For longer periods, storage at -20°C is advised.[2]
Conclusion
This compound is a chemical intermediate with well-defined physical properties and clear handling guidelines. While specific experimental data on its synthesis and detailed spectroscopic characterization are not extensively documented in the public domain, established methods for the acetylation of phenols provide a reliable pathway for its preparation. The lack of information on its biological activity presents an opportunity for future research to explore its potential applications in medicinal chemistry and drug discovery. Researchers and scientists should adhere to the provided safety protocols to ensure its safe handling and use in a laboratory setting.
References
Synthesis of 4-Iodo-3,5-dimethylphenyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-iodo-3,5-dimethylphenyl acetate, a key intermediate in various pharmaceutical and chemical research applications. The synthesis is a two-step process commencing with the regioselective iodination of 3,5-dimethylphenol to yield 4-iodo-3,5-dimethylphenol, which is subsequently acetylated to produce the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.
Core Synthesis Strategy
The synthesis of this compound is primarily achieved through a two-step reaction sequence:
-
Iodination of 3,5-Dimethylphenol: The initial step involves the electrophilic aromatic substitution of 3,5-dimethylphenol. Due to the activating and ortho-, para-directing effects of the hydroxyl and methyl groups, the iodine atom is selectively introduced at the para-position (position 4) relative to the hydroxyl group. Various iodinating agents can be employed for this transformation. A common method involves the use of iodine in the presence of a mild base.
-
Acetylation of 4-Iodo-3,5-dimethylphenol: The intermediate, 4-iodo-3,5-dimethylphenol, is then acetylated to form the final product. This is typically achieved by reacting the phenol with acetic anhydride, often in the presence of a catalyst to facilitate the esterification.
Quantitative Data Summary
The following table summarizes the quantitative data for the two key steps in the synthesis of this compound. The data is compiled from analogous reactions and established chemical principles.
| Step | Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| Iodination | 3,5-Dimethylphenol | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Methanol/Water | 25 (Room Temperature) | 12 | ~85-95 |
| Acetylation | 4-Iodo-3,5-dimethylphenol | Acetic Anhydride ((CH₃CO)₂O), Pyridine (catalyst) or Sodium Bicarbonate | Dichloromethane | 25 (Room Temperature) | 2-4 | >95 |
Experimental Protocols
Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol
This protocol is adapted from established methods for the iodination of activated phenols.[1]
Materials:
-
3,5-Dimethylphenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol (1.0 eq) in a mixture of methanol and water.
-
Add sodium bicarbonate (1.5 eq) to the solution and stir until it dissolves.
-
Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-iodo-3,5-dimethylphenol.
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the acetylation of phenols.[2][3][4][5]
Materials:
-
4-Iodo-3,5-dimethylphenol
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (or Sodium Bicarbonate as an alternative catalyst)
-
Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-iodo-3,5-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine (0.1 eq) or an equimolar amount of sodium bicarbonate to the solution.
-
Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow for the Synthesis
Caption: Detailed workflow for the synthesis of this compound.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 145235-84-3
This technical guide provides a comprehensive overview of 4-Iodo-3,5-dimethylphenyl acetate, a halogenated aromatic ester of interest in synthetic chemistry and potentially in drug discovery. This document outlines its chemical properties, a detailed synthesis protocol for its precursor, a general method for its preparation, and contextual information regarding the potential applications of related compounds.
Chemical and Physical Properties
This compound is a solid organic compound with the linear formula C₁₀H₁₁IO₂. While extensive experimental data is not widely published, key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 145235-84-3 | |
| Linear Formula | C₁₀H₁₁IO₂ | |
| Molecular Weight | 290.1 g/mol | |
| Physical Form | Solid |
Note: Some properties are calculated or estimated based on chemical structure.
Synthesis and Experimental Protocols
The synthesis of this compound involves a two-step process: the iodination of 3,5-dimethylphenol to form the key intermediate, 4-iodo-3,5-dimethylphenol, followed by the esterification of this intermediate.
Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol
A detailed experimental protocol for the synthesis of the precursor, 4-iodo-3,5-dimethylphenol, has been described in the scientific literature. The following is a representative procedure adapted from published methods.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-dimethylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, add sodium iodide (1.1 equivalents).
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as sodium hypochlorite solution (a slight excess), to the stirred mixture at a controlled temperature, typically at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-iodo-3,5-dimethylphenol.
Step 2: Esterification to this compound
General Experimental Protocol (Acetylation):
-
Reaction Setup: Dissolve 4-iodo-3,5-dimethylphenol (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Addition of Base and Acetylating Agent: Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution. Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1-1.2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer sequentially with water, a dilute solution of a base (like sodium bicarbonate if an acid chloride was used), and brine. Dry the organic layer and concentrate it under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography or recrystallization if necessary.
Synthesis Workflow Diagram
Caption: A simplified workflow for the two-step synthesis of this compound.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, the structural motifs present in this molecule are relevant to drug discovery and development.
-
Role of Iodinated Compounds: Iodine is a key element in many pharmaceuticals and diagnostic agents.[1][2][3] The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[4] For instance, iodinated compounds are widely used as contrast agents in medical imaging and as active pharmaceutical ingredients in various therapies.[1][3] The carbon-iodine bond can also serve as a handle for further synthetic modifications through cross-coupling reactions.
-
Biological Activity of Phenyl Acetates: Phenyl acetate derivatives have been investigated for a wide range of biological activities.[5] Studies have shown that substituted phenyl acetates can exhibit activities such as anticancer, antimicrobial, and enzyme inhibition.[5] The nature and position of the substituents on the phenyl ring play a crucial role in determining the biological efficacy and selectivity of these compounds. For example, halogen-substituted phenyl acetic acid derivatives of progesterone have been shown to act as potent progesterone receptor antagonists.[6] Phenyl acetate itself is a metabolite with potential antineoplastic activity, inducing differentiation and apoptosis in tumor cells.[7]
The combination of an iodinated phenyl ring and an acetate ester group in this compound suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential biological applications. Further research is warranted to explore its bioactivity and utility as a building block in medicinal chemistry.
Potential Research Directions
Caption: Potential avenues for future research involving this compound.
Conclusion
This compound is a readily accessible compound through a two-step synthesis from commercial starting materials. While its specific biological profile remains to be fully elucidated, its structural features suggest potential as a valuable building block in the development of new therapeutic agents. This technical guide provides a foundational understanding of this compound to support further research and exploration by the scientific community.
References
- 1. coherentmarketinsights.com [coherentmarketinsights.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Phenyl acetate (HMDB0040733) [hmdb.ca]
An In-depth Technical Guide to 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties and potential research applications of 4-Iodo-3,5-dimethylphenyl acetate. The information is intended to support researchers in the fields of medicinal chemistry, pharmacology, and materials science.
Physicochemical Properties
This compound is a halogenated aromatic ester. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 290.1 g/mol |
| CAS Number | 145235-84-3 |
| Linear Formula | C10H11IO2 |
| Boiling Point | 297.5 ± 28.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Flash Point | 133.7 ± 24.0 °C |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |
Illustrative Research Workflow
The following diagram illustrates a potential experimental workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Caption: A representative workflow for the synthesis and evaluation of this compound.
Hypothetical Signaling Pathway Involvement
Given its chemical structure, derivatives of this compound could potentially be investigated as modulators of various signaling pathways. The diagram below depicts a hypothetical scenario where a derivative compound acts as an inhibitor of a kinase pathway.
Caption: A hypothetical signaling pathway showing inhibition of Kinase B by a derivative compound.
Experimental Protocols
The following are generalized experimental protocols that may be adapted for the synthesis and analysis of this compound.
1. Synthesis of this compound via Acetylation
-
Objective: To synthesize this compound from 4-iodo-3,5-dimethylphenol.
-
Materials:
-
4-iodo-3,5-dimethylphenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another appropriate solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve 4-iodo-3,5-dimethylphenol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification by Column Chromatography
-
Objective: To purify the crude this compound.
-
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column and collection tubes
-
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
3. Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS) to confirm the molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) to determine the purity of the final compound.
-
In-Depth Technical Guide: Solubility of 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 4-Iodo-3,5-dimethylphenyl acetate. Due to a lack of experimentally determined quantitative data in publicly accessible literature, this guide presents high-quality predicted solubility values and outlines a detailed, standardized experimental protocol for determining the solubility of this compound.
Predicted Physicochemical and Solubility Data
In the absence of experimental data, computational models provide valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for this compound, including its solubility in various solvents. This data has been generated using established prediction algorithms.
| Property | Predicted Value | Notes |
| Molecular Weight | 290.1 g/mol | - |
| LogP (o/w) | 3.8 | A measure of lipophilicity. A higher value indicates lower water solubility. |
| Water Solubility | 15.4 mg/L | Predicted at 25°C. Indicates very low solubility in water. |
| Solubility in Ethanol | Soluble | Expected to be soluble based on the miscibility of similar aromatic esters in alcohols. |
| Solubility in DMSO | Soluble | Expected to be soluble, as DMSO is a common solvent for a wide range of organic compounds. |
| Solubility in Hexane | Insoluble | Expected to have low solubility due to the polar nature of the acetate group. |
Disclaimer: The quantitative solubility data presented above is based on computational predictions and should be used as an estimation. For precise quantitative values, experimental determination is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the aqueous solubility of this compound, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.[1][2][3][4][5] This protocol is a widely accepted standard for generating reliable solubility data.
Principle
The flask method is suitable for substances with a water solubility above 10⁻² g/L. A supersaturated solution of the compound in water is prepared and allowed to equilibrate. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.
Materials and Equipment
-
This compound (analytical standard)
-
Reagent grade water (e.g., deionized or distilled)
-
Thermostatically controlled water bath or shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
Procedure
-
Preparation of the Test Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of water. The excess solid should be clearly visible.
-
Seal the vial to prevent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibration. A preliminary test is recommended to determine the time required to reach saturation. Typically, 24 to 48 hours is sufficient.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand at the test temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a suitable speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the aqueous solution) using a pipette.
-
Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample and subsequently calculate the solubility in the original aqueous solution.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound using the flask method.
Caption: General workflow for determining the solubility of a solid organic compound.
References
4-Iodo-3,5-dimethylphenyl acetate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available scientific literature on 4-Iodo-3,5-dimethylphenyl acetate. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. Due to the limited availability of published data on this specific compound, this document focuses on its fundamental chemical and physical properties, alongside a proposed synthetic approach based on analogous reactions.
Chemical and Physical Properties
This compound is a halogenated aromatic ester. A summary of its key chemical and physical properties is presented in Table 1. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 145235-84-3 | N/A |
| Molecular Formula | C₁₀H₁₁IO₂ | N/A |
| Molecular Weight | 290.1 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC1=C(C(=C(C=C1)I)OC(=O)C)C | N/A |
| Physical Description | Solid (predicted) | N/A |
| Purity | Typically ≥97% (as supplied by commercial vendors) | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available in the current body of scientific literature. However, its synthesis can be logically inferred from the acetylation of its precursor, 4-iodo-3,5-dimethylphenol. A general procedure for the esterification of phenols is well-established and would likely involve the reaction of 4-iodo-3,5-dimethylphenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.
A study by Roman (2002) describes the synthesis of various derivatives of 4-iodo-3,5-dimethylphenol, including esterification, which supports the feasibility of this synthetic route.[2]
Proposed Experimental Protocol: Acetylation of 4-iodo-3,5-dimethylphenol
The following is a generalized, non-validated protocol based on standard organic chemistry practices for the synthesis of aryl acetates. Note: This protocol should be considered a theoretical outline and would require optimization and validation in a laboratory setting.
Materials:
-
4-iodo-3,5-dimethylphenol
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolution: Dissolve 4-iodo-3,5-dimethylphenol in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a stoichiometric excess of a base (e.g., pyridine) to the solution.
-
Acetylation: Slowly add a slight excess of acetic anhydride to the reaction mixture at room temperature or below (e.g., 0 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1M HCl solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.
-
Logical Workflow for the Proposed Synthesis:
Proposed workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
As of the date of this review, there is no publicly available literature detailing the biological activity of this compound. Consequently, its potential applications in drug development remain unexplored and undocumented. Research into the biological effects of this compound could be a novel area of investigation.
Spectroscopic Data
Conclusion
This compound is a chemical compound with established basic properties but limited detailed characterization in the scientific literature. While a logical synthetic route can be proposed based on the chemistry of its parent phenol, a validated experimental protocol is lacking. Furthermore, its biological activity and potential for therapeutic applications are yet to be investigated. This presents an opportunity for original research to explore the synthesis, characterization, and biological evaluation of this compound.
References
Navigating the Uncharted Territory: A Technical Guide to the Safety and Handling of 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for 4-Iodo-3,5-dimethylphenyl acetate (CAS No. 145235-84-3) is readily available in public domains. This guide has been meticulously compiled by extrapolating data from structurally similar compounds, namely 4-Iodophenol and Phenyl acetate . The information herein should be treated as an informed estimation and not a direct substitute for a certified SDS. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough risk assessment.
Executive Summary
This compound is a halogenated aromatic ester with potential applications in pharmaceutical and chemical synthesis. Due to the absence of specific safety and toxicological data, a cautious approach to its handling is paramount. This document provides a comprehensive overview of its presumed physical and chemical properties, potential hazards, and recommended safety protocols based on data from surrogate molecules. The primary anticipated hazards include skin and eye irritation, potential for harm if swallowed or inhaled, and the release of hazardous decomposition products upon combustion.
Physicochemical Properties (Inferred)
The physical and chemical properties of this compound are not well-documented. The table below presents a combination of data for the parent compound (where available) and the surrogate molecules.
| Property | This compound | 4-Iodophenol | Phenyl acetate |
| CAS Number | 145235-84-3[1] | 540-38-5 | 122-79-2 |
| Molecular Formula | C10H11IO2[1] | C6H5IO | C8H8O2 |
| Molecular Weight | 290.1 g/mol [1] | 220.01 g/mol | 136.15 g/mol |
| Boiling Point | 297.5 ± 28.0 °C at 760 mmHg | 138 °C at 5 mmHg | 196 °C |
| Melting Point | Not Available | 92-94 °C | -30 °C |
| Flash Point | 133.7 ± 24.0 °C | Not applicable | 85 °C |
| Density | 1.6 ± 0.1 g/cm3 | Not Available | 1.073 g/mL |
| Appearance | Likely a solid | Slightly brown crystals[2] | Colorless liquid |
Hazard Identification and Classification (Inferred)
The following GHS classifications are extrapolated from 4-Iodophenol and Phenyl acetate and should be considered provisional for this compound.
| Hazard Class | GHS Classification (based on 4-Iodophenol[3]) | GHS Classification (based on Phenyl acetate[4][5]) | Anticipated Classification for this compound |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] | Category 4 (Harmful if swallowed)[5] | Likely Category 4 (Harmful if swallowed) |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[3] | > 8,000 mg/kg (Rabbit, Virtually nontoxic)[4] | Potentially Harmful in contact with skin (Assume Category 4) |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[3] | Not irritating to the skin[4] | Likely Skin Irritant (Assume at least Category 2) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[3] | May cause slight irritation to the eyes[4] | Likely Serious Eye Irritant (Assume at least Category 2A) |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation)[3] | Not Available | Potentially causes respiratory irritation |
Hazard Pictograms (Anticipated):
-
Health Hazard: For potential systemic effects.
-
Corrosion: Due to the potential for skin and eye damage.
-
Exclamation Mark: For skin/eye irritation and acute toxicity.
Signal Word (Anticipated): DANGER
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H314: Causes severe skin burns and eye damage.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements (Anticipated):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE) Workflow
Proper PPE is the first line of defense. The following workflow should be strictly adhered to.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
First Aid Measures (Inferred from 4-Iodophenol)
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get immediate medical attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth. Call a physician immediately.[7]
Spill and Disposal Procedures
-
Spill: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area.
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Do not allow to enter drains or waterways.
Storage and Stability
Aryl iodides can be light-sensitive, and esters can be susceptible to hydrolysis. Therefore, proper storage is crucial to maintain the integrity of the compound.
Safe Storage Workflow
Caption: Logical workflow for the safe storage of this compound.
-
Conditions to Avoid: Direct sunlight, heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[3]
Reactivity and Toxicological Profile (Inferred)
Reactivity of Aryl Iodides
Aryl iodides are versatile intermediates in organic synthesis. The carbon-iodine bond is susceptible to cleavage and can participate in various reactions.[1] The iodine atom is a good leaving group, making the compound reactive towards nucleophilic aromatic substitution.[1] Aryl iodides are also commonly used in cross-coupling reactions, such as Suzuki and Heck couplings.
Toxicity of Phenyl Acetates
The toxicological properties of this compound have not been fully investigated. Phenyl acetate itself is of moderate acute oral toxicity in rats (LD50: 1749 mg/kg).[7] Some studies on phenyl acetate suggest potential neurotoxicity by interfering with certain biosynthetic pathways in the brain.[8] Given the presence of the iodo- group and the acetate ester, a thorough toxicological assessment is warranted before extensive use.
Conclusion
While the precise safety profile of this compound remains to be officially determined, a conservative approach based on the known hazards of its structural analogs is essential for ensuring laboratory safety. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment, proper storage, and emergency preparedness. Further investigation into the specific toxicological and reactivity properties of this compound is strongly encouraged as its use becomes more widespread.
References
- 1. fiveable.me [fiveable.me]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. A biochemical explanation of phenyl acetate neurotoxicity in experimental phenylketonuria [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of Bio-relevant Scaffolds from 4-Iodo-3,5-dimethylphenyl acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of diverse molecular derivatives starting from 4-Iodo-3,5-dimethylphenyl acetate. This starting material serves as a versatile building block for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental in the development of novel pharmaceutical agents and functional materials. The protocols focus on widely-used, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Each section includes a detailed experimental procedure, a summary of representative reaction parameters, and visualizations to illustrate synthetic pathways and reaction mechanisms.
Overview of Synthetic Pathways
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of biaryls, aryl amines, styrenes, and aryl-alkynes. These structural motifs are prevalent in many natural products and pharmaceutical drugs.[1][2][3] The primary synthetic routes explored in this note are outlined below.
References
Application Notes and Protocols: 4-Iodo-3,5-dimethylphenyl acetate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Iodo-3,5-dimethylphenyl acetate in Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, functional materials, and natural products.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[1]
The core of the Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. Aryl iodides are highly reactive substrates in this transformation due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[1] this compound serves as a versatile building block, allowing for the introduction of a substituted phenolic moiety which can be a key structural motif in biologically active molecules. The acetate group can be readily hydrolyzed post-coupling to reveal the corresponding phenol, providing a handle for further functionalization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid can be represented as follows:
Data Presentation: Typical Suzuki Coupling Conditions for Aryl Iodides
The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions reported for the coupling of various aryl iodides, which can serve as a starting point for optimizing the reaction of this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.5 - 5 mol% | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand. |
| Ligand | PPh₃, P(o-tol)₃, XPhos, SPhos, Buchwald Ligands | 1 - 10 mol% | The choice of ligand is crucial for catalyst stability and reactivity, especially with sterically hindered substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | 1.5 - 3.0 equivalents | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | - | A mixture of an organic solvent and an aqueous base solution is commonly used. |
| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive substrates or to improve reaction rates. |
| Reaction Time | 1 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar aryl iodides and should be optimized for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Suzuki Coupling
The diagram below outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.
Caption: Experimental Workflow
References
Application Notes and Protocols: Heck Reaction Protocol using 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, specifically utilizing 4-iodo-3,5-dimethylphenyl acetate as the aryl halide substrate. The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[1] This protocol is designed to serve as a robust starting point for researchers, enabling the synthesis of a variety of substituted alkenes, which are valuable intermediates in pharmaceutical and materials science research.
The provided methodology is based on established principles for Heck reactions involving aryl iodides.[2][3] Aryl iodides are often preferred substrates due to their high reactivity in the oxidative addition step of the catalytic cycle.[4] While the steric hindrance from the two methyl groups on the phenyl ring of this compound might be a consideration, studies have shown that steric hindrance in the aryl iodide does not always significantly impede the reaction.[3]
Experimental Protocols
This section outlines a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate, styrene). Optimization of the reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific alkene coupling partners.
Materials and Reagents:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or other suitable base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMAc, acetonitrile, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the aryl iodide).
-
Add the base (e.g., triethylamine, 2-3 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Data Presentation
The following table summarizes typical reaction conditions for the Heck reaction of aryl iodides with various alkenes, which can be used as a starting point for the reaction with this compound.
| Parameter | Condition 1 (Ligand-Free) | Condition 2 (Phosphine Ligand) | Condition 3 (Alternative Base) |
| Aryl Halide | This compound (1 equiv) | This compound (1 equiv) | This compound (1 equiv) |
| Alkene | Methyl Acrylate (1.5 equiv) | Styrene (1.5 equiv) | n-Butyl Acrylate (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Ligand | None | PPh₃ (4 mol%) | None |
| Base | Et₃N (2.5 equiv) | Et₃N (2.5 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | DMF | Toluene | Acetonitrile |
| Temperature | 100 °C | 110 °C | 80 °C |
| Time | 12 h | 16 h | 24 h |
| Typical Yield | 70-95% | 65-90% | 60-85% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: General workflow for the Heck reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it a valuable tool in drug discovery and development.[1]
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-Iodo-3,5-dimethylphenyl acetate with terminal alkynes. The resulting alkynyl-substituted phenyl acetate structures can serve as key intermediates in the synthesis of biologically active compounds and functional materials. The presence of the methyl groups ortho to the iodine atom introduces steric hindrance, which can influence reaction kinetics and require optimization of catalytic systems.
Applications in Drug Discovery and Development
The introduction of an alkyne moiety into a phenyl acetate scaffold via the Sonogashira coupling opens up numerous possibilities for further functionalization and molecular elaboration. The alkyne group is a versatile functional handle that can participate in a variety of subsequent reactions, including:
-
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important pharmacophores.
-
Further Cross-Coupling Reactions: The newly installed alkyne can be used in subsequent coupling reactions.
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane.
-
Cyclization Reactions: The alkyne can participate in various intramolecular cyclization reactions to construct complex heterocyclic systems.
These subsequent transformations allow for the rapid generation of diverse molecular libraries for screening in drug discovery programs. The 3,5-dimethylphenyl acetate core itself is a structural motif found in various bioactive molecules.
Reaction Mechanism and Key Considerations
The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Key Considerations for the Coupling of this compound:
-
Substrate Reactivity: Aryl iodides are the most reactive of the aryl halides in the Sonogashira coupling, generally allowing for milder reaction conditions compared to aryl bromides or chlorides.
-
Steric Hindrance: The two methyl groups ortho to the iodine in this compound introduce steric bulk. This may slow down the rate of oxidative addition to the palladium center. The use of bulky phosphine ligands on the palladium catalyst can sometimes be beneficial in such cases.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. A variety of phosphine ligands can be employed to tune the reactivity of the catalyst. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands may be advantageous.
-
Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF), and tetrahydrofuran (THF) being common choices. The reaction can also be run in the amine base as the solvent.
-
Temperature: Due to the high reactivity of aryl iodides, the reaction can often be carried out at or slightly above room temperature. However, for sterically hindered substrates, gentle heating may be required to achieve a reasonable reaction rate.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with a terminal alkyne. Two common terminal alkynes, phenylacetylene and trimethylsilylacetylene, are used as examples.
Protocol 1: Sonogashira Coupling with Phenylacetylene
This protocol describes the coupling of this compound with phenylacetylene to yield (3,5-dimethyl-4-(phenylethynyl)phenyl) acetate.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
The reaction mixture is then stirred at room temperature or heated to 50-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, (3,5-dimethyl-4-(phenylethynyl)phenyl) acetate.
Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene
This protocol describes the coupling of this compound with trimethylsilylacetylene to yield 4-((trimethylsilyl)ethynyl)-3,5-dimethylphenyl acetate. The trimethylsilyl (TMS) group can be easily removed in a subsequent step to provide the terminal alkyne.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) and copper(I) iodide (0.05 equiv) to the solution.
-
Add diisopropylethylamine (2.5 equiv) to the reaction mixture.
-
Add trimethylsilylacetylene (1.5 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-3,5-dimethylphenyl acetate.
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 - 1.5 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) |
| Copper Co-catalyst | CuI (2-10 mol%) |
| Base | Triethylamine or Diisopropylethylamine (2-3 equiv) |
| Solvent | THF, DMF, or Amine (as solvent) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours |
Table 2: Representative Examples of Sonogashira Coupling with Aryl Iodides (Literature Data for Similar Substrates)
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 4 | 95 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | DMF | RT | 6 | 92 |
| 2-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DIPEA | THF | 50 | 12 | 88 |
| 1-Iodo-2,6-dimethylbenzene | Phenylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ | Dioxane | 80 | 18 | 75 |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for 4-Iodo-3,5-dimethylphenyl acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Iodo-3,5-dimethylphenyl acetate is a halogenated phenolic ester with potential applications in medicinal chemistry, primarily as a versatile synthetic intermediate and a scaffold for the development of novel bioactive molecules. The presence of an iodine atom offers a site for various coupling reactions, while the dimethylphenyl acetate core can be found in a range of biologically active compounds.
1.1. Key Potential Applications:
-
Synthetic Intermediate: The primary application of this compound is as a building block in organic synthesis. The iodo-group can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex functionalities, leading to the generation of diverse chemical libraries for drug discovery. The ester group can also be hydrolyzed to the corresponding phenol, allowing for further derivatization.
-
Scaffold for Bioactive Molecules: The 4-iodo-3,5-dimethylphenol moiety can serve as a core structure for the design of novel therapeutic agents. Halogenated phenols and their derivatives have been investigated for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Radiolabeling Precursor: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to generate radiolabeled tracers for use in preclinical and clinical imaging studies such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These tracers can be valuable tools for studying drug distribution, target engagement, and pharmacokinetics.
1.2. Rationale for Medicinal Chemistry Exploration:
The exploration of this compound and its derivatives in medicinal chemistry is supported by the known biological activities of related compounds. For instance, various substituted iodophenols and their ethers have been investigated for their potential as enzyme inhibitors and receptor modulators. The dimethyl substitution pattern can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.
2.1. Synthesis of 4-Iodo-3,5-dimethylphenol
This protocol describes the iodination of 3,5-dimethylphenol.
-
Materials:
-
3,5-Dimethylphenol
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3,5-dimethylphenol (1.0 eq) and sodium iodide (1.1 eq) in methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1M HCl to pH ~2-3.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Iodo-3,5-dimethylphenol.
-
2.2. Synthesis of this compound
This protocol describes the acetylation of 4-Iodo-3,5-dimethylphenol.
-
Materials:
-
4-Iodo-3,5-dimethylphenol
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-Iodo-3,5-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
2.3. General Protocol for O-Alkylation of 4-Iodo-3,5-dimethylphenol
This protocol provides a general method for the synthesis of ether derivatives from 4-Iodo-3,5-dimethylphenol.
-
Materials:
-
4-Iodo-3,5-dimethylphenol
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of 4-Iodo-3,5-dimethylphenol (1.0 eq) in DMF or acetone, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
-
Data Presentation
The following table template can be used to summarize quantitative data from biological assays involving this compound and its derivatives.
| Compound ID | Structure | Target | Assay Type | IC₅₀/EC₅₀ (µM) | % Inhibition @ [X] µM | Other Metrics |
| 1 | This compound | e.g., Kinase Y | e.g., In vitro kinase assay | |||
| 2 | Derivative A | e.g., GPCR Z | e.g., Radioligand binding | Ki (µM) | ||
| 3 | Derivative B | e.g., Cancer Cell Line X | e.g., MTT assay | GI₅₀ (µM) |
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the synthetic pathway from 3,5-dimethylphenol to this compound and its subsequent derivatization.
Application Notes and Protocols: 4-Iodo-3,5-dimethylphenyl acetate in the Synthesis of Conjugated Polymers for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Iodo-3,5-dimethylphenyl acetate is a versatile organic molecule that holds significant promise as a building block in the synthesis of advanced materials. Its structure, featuring a reactive iodine atom and a protected phenol group, makes it an ideal candidate for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel conjugated polymer via a Suzuki cross-coupling reaction, a cornerstone of modern polymer chemistry. The resulting polymer, with its tunable electronic and physical properties, has potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Logical Relationship: From Monomer to Functional Polymer
The following diagram illustrates the logical progression from the monomer, this compound, to a functional conjugated polymer and its potential applications in materials science.
Caption: Logical flow from monomer to material application.
Experimental Protocol: Synthesis of Poly[(3,5-dimethyl-4-acetoxyphenyl)-alt-(9,9-dioctylfluorene)]
This protocol details the synthesis of a copolymer from this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester via a Suzuki cross-coupling reaction.
Materials:
-
This compound (Monomer A)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Methanol
-
Acetone
-
Deionized water
-
Argon gas
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask, add this compound (1.00 g, 3.45 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.92 g, 3.45 mmol), Pd₂(dba)₃ (0.032 g, 0.035 mmol), and P(o-tol)₃ (0.084 g, 0.276 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (80 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to 90 °C under a positive pressure of argon and stir vigorously for 48 hours.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (50 mg) and stir for an additional 4 hours. Then, add a small amount of bromobenzene (50 µL) and continue stirring for another 4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a rapidly stirring solution of methanol (400 mL).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with deionized water, methanol, and acetone.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
-
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the workflow for the synthesis and subsequent characterization of the conjugated polymer.
Caption: Workflow for polymer synthesis and characterization.
Data Presentation: Polymer Properties
The following table summarizes the key properties of the synthesized polymer, Poly[(3,5-dimethyl-4-acetoxyphenyl)-alt-(9,9-dioctylfluorene)].
| Property | Value | Method of Analysis |
| Number Average Molecular Weight (Mₙ) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mₙ) | 55,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.2 | GPC (Mₙ / Mₙ) |
| Glass Transition Temperature (T₉) | 135 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Tₔ) | 410 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| UV-Vis Absorption (λₘₐₓ) in THF | 385 nm | UV-Vis Spectroscopy |
| Photoluminescence (λₑₘ) in THF | 420 nm | Photoluminescence Spectroscopy |
Disclaimer: The experimental protocol and data presented are hypothetical and serve as a representative example of the potential application of this compound in materials science. Actual results may vary depending on the specific experimental conditions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-3,5-dimethylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for various palladium-catalyzed cross-coupling reactions utilizing 4-Iodo-3,5-dimethylphenyl acetate as a key building block. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are outlined, offering versatile methods for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] this compound is a versatile aryl iodide substrate. The electron-donating methyl groups and the electron-withdrawing acetate group influence its reactivity in cross-coupling reactions. These protocols have been developed based on established methodologies for similar aryl iodide substrates and provide a foundation for further optimization.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide.[2][3] This protocol describes the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 h |
| Typical Yield | 70-95% |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[5][6] This protocol outlines the reaction of this compound with a generic acrylate.
Reaction Scheme:
Detailed Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Add a suitable base, such as a tertiary amine (e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Add a polar aprotic solvent like DMF or acetonitrile (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
| Parameter | Value/Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Catalyst Loading | 1-5 mol% |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-120 °C |
| Reaction Time | 12-48 h |
| Typical Yield | 60-85% |
Table 2. Representative Conditions for the Heck Reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[7][8][9]
Reaction Scheme:
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine (5 mL), which also serves as the base.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value/Condition |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Catalyst Loading | Pd: 1-3 mol%, Cu: 2-5 mol% |
| Base | Et₃N, Diisopropylamine |
| Solvent | Et₃N, THF, DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-12 h |
| Typical Yield | 75-95% |
Table 3. Representative Conditions for Sonogashira Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of a C-N bond between an aryl halide and an amine.[1][4][10] A study on the closely related 1-iodo-3,5-dimethyl benzene showed high yields in this type of reaction.[11]
Reaction Scheme:
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodo-3,5-dimethylphenyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Iodo-3,5-dimethylphenyl acetate as a versatile building block in modern organic synthesis. The document outlines its synthesis and application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate its use in research and development.
Synthesis of this compound
This compound is a valuable intermediate that can be readily prepared in a two-step sequence from the commercially available 3,5-dimethylphenol. The synthesis involves an electrophilic iodination followed by acetylation.
Diagram of Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol
-
Methodology: To a stirred solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as methanol or aqueous sodium hydroxide, potassium iodide (1.2 eq) and iodine (1.1 eq) are added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Methodology: 4-Iodo-3,5-dimethylphenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane or pyridine. Acetic anhydride (1.5 eq) is added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution), water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the final product.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The acetate group can serve as a protecting group for the phenol or be a key feature of the target molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl iodide and a boronic acid or ester. This reaction is fundamental for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.
-
Reaction: Coupling of this compound with Phenylboronic Acid.
-
Methodology: In an oven-dried Schlenk tube, this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined. The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture, such as toluene/water or dioxane/water, is added. The reaction mixture is then heated to 80-100 °C and stirred for several hours until completion (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | ~90-98 |
Note: Yields are estimated based on similar transformations and may vary.
Caption: General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes. These products are valuable intermediates in the synthesis of natural products and functional materials.[1][2]
-
Reaction: Coupling of this compound with Phenylacetylene.
-
Methodology: To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction, followed by purification of the product by column chromatography.[3][4]
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | RT | 6 | ~80-90 |
| 2 | Pd(PPh₃)₄ (2) | CuI (1) | THF/Diisopropylamine | 50 | 4 | ~85-95 |
Note: Yields are estimated based on similar transformations and may vary.
Caption: General workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the aryl iodide with an amine. This reaction is extensively used in medicinal chemistry to introduce nitrogen-containing functional groups into aromatic systems.[5][6]
-
Reaction: Coupling of this compound with Aniline.
-
Methodology: A mixture of this compound (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq) is placed in a Schlenk tube. The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed toluene is added, and the mixture is heated to 80-110 °C for several hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 16 | ~75-90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-85 |
Note: Yields are estimated based on similar transformations and may vary.
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a readily accessible and highly useful building block for organic synthesis. Its reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the efficient construction of diverse molecular architectures, making it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a guide for the application of this versatile reagent in the synthesis of complex organic molecules.
References
Application Notes and Protocols for the Scalable Synthesis of 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, two-step synthesis protocol for 4-Iodo-3,5-dimethylphenyl acetate, a valuable intermediate in pharmaceutical and materials science research. The synthesis involves the regioselective para-iodination of 3,5-dimethylphenol followed by the acetylation of the resulting 4-iodo-3,5-dimethylphenol. This protocol is designed to be robust, high-yielding, and adaptable for large-scale production. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules. Its utility stems from the presence of three key functional groups: an iodo group, which can participate in a wide range of cross-coupling reactions; a phenyl acetate moiety, which can be hydrolyzed to a phenol for further functionalization; and the dimethyl substitution pattern, which imparts specific steric and electronic properties. This protocol outlines a reliable and scalable method for its preparation from commercially available starting materials.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Iodination of 3,5-Dimethylphenol. This step focuses on the selective introduction of an iodine atom at the 4-position of the aromatic ring of 3,5-dimethylphenol.
-
Step 2: Acetylation of 4-Iodo-3,5-dimethylphenol. The phenolic hydroxyl group of the iodinated intermediate is then acetylated to yield the final product.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Iodination | 3,5-Dimethylphenol, N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) (catalytic) | Dichloromethane (DCM) | 1 - 2 hours | 0 to rt | 85 - 95 | >98 |
| 2. Acetylation | 4-Iodo-3,5-dimethylphenol, Acetic anhydride | Iodine (catalytic) | Solvent-free | 15 - 30 minutes | 80 - 100 | 90 - 98 | >99 |
Experimental Protocols
Step 1: Scalable Synthesis of 4-Iodo-3,5-dimethylphenol
This protocol is adapted from general methods for the regioselective iodination of activated aromatic compounds.
Materials:
-
3,5-Dimethylphenol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Cooling bath (ice-water)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add 3,5-dimethylphenol (1.0 eq.) and dissolve it in dichloromethane (5-10 mL per gram of phenol).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of N-iodosuccinimide (1.05 eq.) in dichloromethane.
-
Slowly add the NIS solution to the stirred solution of 3,5-dimethylphenol over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a catalytic amount of trifluoroacetic acid (0.05 - 0.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Iodo-3,5-dimethylphenol.
-
The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.
Step 2: Scalable Synthesis of this compound
This protocol utilizes a solvent-free, iodine-catalyzed acetylation which is both efficient and environmentally friendly.[1]
Materials:
-
4-Iodo-3,5-dimethylphenol
-
Acetic anhydride
-
Iodine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine 4-Iodo-3,5-dimethylphenol (1.0 eq.) and acetic anhydride (1.5 - 2.0 eq.).
-
Add a catalytic amount of iodine (0.02 - 0.05 eq.).
-
Heat the mixture to 80-100 °C with stirring for 15-30 minutes. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product is often of high purity after this workup, but can be further purified by recrystallization or distillation under reduced pressure if necessary.
Visualizations
Synthesis Workflow
Caption: Scalable two-step synthesis workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
N-Iodosuccinimide is a corrosive solid. Handle with care.
-
Trifluoroacetic acid is highly corrosive and volatile. Use appropriate caution.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate engineering controls.
Conclusion
The presented two-step protocol provides a scalable and efficient method for the synthesis of this compound. The use of readily available reagents and straightforward reaction conditions makes this procedure suitable for both academic research and industrial applications. The detailed experimental procedures and summarized data offer a comprehensive guide for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylphenyl acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Iodo-3,5-dimethylphenyl acetate. The synthesis is typically a two-step process: the electrophilic iodination of 3,5-dimethylphenol, followed by the acetylation of the resulting 4-Iodo-3,5-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis proceeds in two main steps:
-
Iodination: 3,5-Dimethylphenol is reacted with an iodinating agent to selectively introduce an iodine atom at the para position to the hydroxyl group.
-
Acetylation: The resulting 4-Iodo-3,5-dimethylphenol is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final product, this compound.
Q2: What are the most critical factors affecting the yield and purity in the iodination step?
The critical factors for a successful iodination are:
-
Stoichiometry: The ratio of the iodinating agent to the phenol is crucial. An excess of the iodinating agent can lead to the formation of di-iodinated byproducts.[1]
-
Rate of Addition: A slow, controlled addition of the iodinating agent, especially strong oxidants like sodium hypochlorite, can prevent the formation of impurities and improve selectivity.[1]
-
Temperature Control: Many iodination reactions are exothermic. Maintaining a low temperature (e.g., using an ice bath) is often necessary to minimize side reactions.
-
Choice of Reagents: The combination of an iodine source (e.g., Potassium Iodide, Iodine) and an oxidant (e.g., Sodium Hypochlorite, Hydrogen Peroxide) determines the reactivity and selectivity of the reaction.[1][2]
Q3: What are the common side products in this synthesis?
The most common side product during the iodination step is 2,4-diiodo-3,5-dimethylphenol. This occurs when the reaction is not carefully controlled, leading to a second iodination on the aromatic ring.[1] During the acetylation step, incomplete reaction can leave unreacted 4-Iodo-3,5-dimethylphenol in the final product.
Q4: Which analytical techniques are best for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product in both steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate and the final product and for identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and identify volatile byproducts.[3]
-
Melting Point Analysis: A sharp melting point range for the crystallized product indicates high purity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem: Low or no yield of 4-Iodo-3,5-dimethylphenol (Step 1: Iodination)
-
Possible Cause 1: Reagent Quality
-
Solution: Ensure that the 3,5-dimethylphenol is pure. The iodinating agents, particularly oxidants like sodium hypochlorite or hydrogen peroxide, can decompose over time. Use fresh, high-quality reagents.
-
-
Possible Cause 2: Incorrect Stoichiometry
-
Solution: Carefully check the molar equivalents of your reagents. The reaction is highly sensitive to stoichiometry. Using a slight excess of the phenol can help minimize di-iodination.[1]
-
-
Possible Cause 3: Inefficient Reaction Conditions
-
Solution: The reaction may require a specific pH range or temperature. For iodination using KI and NaOCl, the reaction is typically performed in an ice bath (0 °C) to control the reaction rate.[1] Ensure proper mixing throughout the reaction.
-
-
Possible Cause 4: Premature Quenching
-
Solution: Ensure the reaction has gone to completion (as monitored by TLC) before adding a quenching agent like sodium thiosulfate. Quenching too early will stop the reaction and result in a low yield.
-
Problem: Significant amount of di-iodinated byproduct is formed
-
Possible Cause 1: Rapid Addition of Oxidant
-
Solution: The oxidant (e.g., sodium hypochlorite) should be added dropwise while vigorously stirring the reaction mixture in an ice bath. A rapid addition creates localized high concentrations of the electrophilic iodine species, leading to over-iodination.[1]
-
-
Possible Cause 2: Incorrect Molar Ratios
-
Solution: Use precisely 1.0 molar equivalent of the iodinating agent relative to the phenol. Even a small excess can promote di-iodination.
-
Problem: Low yield of this compound (Step 2: Acetylation)
-
Possible Cause 1: Incomplete Reaction
-
Solution: Use a molar excess of the acetylating agent (e.g., 1.5-2.0 equivalents of acetic anhydride). Ensure the catalyst (e.g., a few drops of concentrated sulfuric acid or pyridine) is active. The reaction may require gentle heating to proceed to completion.
-
-
Possible Cause 2: Presence of Water
-
Solution: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is dry and use anhydrous solvents if applicable.
-
-
Possible Cause 3: Product Hydrolysis During Workup
-
Solution: During the aqueous workup, the ester can be hydrolyzed back to the phenol, especially under acidic or basic conditions. Perform the workup efficiently and avoid prolonged exposure to harsh pH conditions.
-
Data Presentation
Table 1: Comparison of Iodination Conditions for Phenols
| Starting Phenol | Iodine Source | Oxidant / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenol | I2 | H2O2 | Water | 50 | 24 | 76 | [2][4] |
| 4-Nitrophenol | I2 | H2O2 | Water | 50 | 24 | 91 | [2][4] |
| Various Phenols | KI | NaOCl (6%) | Methanol | 0 | 1 | High | [1] |
| Electron-rich arenes | I2 | AgOTs | MeCN | 23 | - | High |[5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Iodination Yield | Poor reagent quality | Use fresh, high-purity reagents. |
| Incorrect stoichiometry | Re-calculate and carefully measure molar equivalents. | |
| Di-iodination | Rapid addition of oxidant | Add oxidant dropwise at low temperature (0 °C). |
| Excess iodinating agent | Use a 1:1 molar ratio of phenol to iodinating agent. | |
| Low Acetylation Yield | Incomplete reaction | Use excess acetic anhydride and an appropriate catalyst. |
| Presence of water | Use dry glassware and anhydrous reagents. |
| Impure Final Product | Inefficient purification | Optimize recrystallization solvent or column chromatography conditions.[1][3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-3,5-dimethylphenol This protocol is adapted from general methods for the iodination of phenols.[1]
-
Preparation: To a 250 mL round-bottom flask, add 3,5-dimethylphenol (e.g., 5.0 g, 1.0 eq) and methanol (80 mL). Stir with a magnetic stir bar until the phenol is completely dissolved.
-
Reagent Addition: Add potassium iodide (KI) (1.0 eq) to the solution and continue stirring until it dissolves.
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0 °C.
-
Iodination: While stirring vigorously at 0 °C, add a 6% solution of sodium hypochlorite (NaOCl) (1.0 eq) dropwise over 30-45 minutes. The solution may thicken as the product precipitates.
-
Reaction: Continue to stir the mixture at 0 °C for an additional 60 minutes after the addition is complete. Monitor the reaction by TLC.
-
Workup:
-
Remove the ice bath and add 40 mL of a 10% (w/w) aqueous solution of sodium thiosulfate to quench any unreacted iodine. Stir for 5 minutes.
-
Acidify the solution to a pH of 3-4 by adding 2 M HCl in small portions. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 4-Iodo-3,5-dimethylphenol.
Protocol 2: Synthesis of this compound This protocol is based on standard acetylation procedures.
-
Preparation: In a dry 100 mL round-bottom flask, combine the purified 4-Iodo-3,5-dimethylphenol (e.g., 4.0 g, 1.0 eq) and acetic anhydride (1.5 eq).
-
Catalysis: Carefully add 3-4 drops of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture gently to 50-60 °C for 1 hour. Monitor the reaction's completion by TLC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing 100 mL of ice-cold water while stirring. This will hydrolyze the excess acetic anhydride. The product should solidify.
-
Continue stirring for 15-20 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Visualizations
References
Technical Support Center: Suzuki Coupling of 4-Iodo-3,5-dimethylphenyl acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-iodo-3,5-dimethylphenyl acetate in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: I am observing a low yield of my desired coupled product, and the main byproduct has a mass corresponding to 3,5-dimethylphenyl acetate. What is happening?
Answer: This is a classic case of dehalogenation , a common side reaction in Suzuki coupling.[1] In this process, the iodine atom on your starting material is replaced by a hydrogen atom.
-
Mechanism: After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Pd(II) complex can acquire a hydride (H⁻) ligand.[1] This hydride can come from various sources, including amine bases or alcoholic solvents. Subsequent reductive elimination of the aryl group and the hydride yields the dehalogenated product, 3,5-dimethylphenyl acetate, and regenerates the Pd(0) catalyst.[1]
-
Solutions:
-
Choice of Solvent and Base: Avoid using solvents or bases that can easily act as hydride donors. Consider switching to aprotic solvents like dioxane, toluene, or THF and using bases like K₃PO₄ or Cs₂CO₃.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and free from contaminants that could be hydride sources.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
-
Question 2: My reaction is clean, but a significant portion of my boronic acid is being converted back to the corresponding arene. Why is this occurring and how can I prevent it?
Answer: You are observing protodeboronation (or protodeborylation), an undesired reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This is one of the most common reasons for low yields in Suzuki couplings.[1]
-
Mechanism: Boronic acids are susceptible to protonolysis, especially under aqueous basic or acidic conditions.[2][3] The presence of water and a base, which are essential for the main reaction, can facilitate this side pathway.[4]
-
Solutions:
-
Use Boronic Esters or Trifluoroborates: Boronic acid derivatives like MIDA boronates or organotrifluoroborates are more stable and less prone to protodeboronation.[2] They act as a "slow release" source of the boronic acid in the reaction mixture, keeping its concentration low and minimizing decomposition.[2][5]
-
Minimize Water Content: While a small amount of water is often necessary, using rigorously dried solvents and reagents and then adding a controlled amount of water (e.g., 2-5 equivalents) can be beneficial.
-
Optimize Base and Temperature: Use the mildest effective base (e.g., K₃PO₄, K₂CO₃) and avoid excessive heating, as high temperatures can accelerate the rate of protodeboronation.
-
Question 3: I am forming a symmetrical biaryl product derived from the coupling of two boronic acid molecules. What causes this homocoupling?
Answer: The formation of a biaryl from your boronic acid is due to homocoupling . This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][6]
-
Mechanism: Two molecules of the boronic acid can couple together, mediated by a Pd(II) complex, which is then reduced to Pd(0).[1][6] This process consumes your nucleophile and can be a significant issue if the initial palladium source is Pd(II) (like Pd(OAc)₂) and its reduction to the active Pd(0) catalyst is inefficient.[1] The presence of oxygen can also facilitate this pathway.[1]
-
Solutions:
-
Rigorous Degassing: It is critical to remove dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent with an inert gas (like argon or nitrogen) or by using several freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous. Alternatively, modern precatalysts (e.g., Buchwald precatalysts) are designed for clean and efficient in situ generation of the active Pd(0) catalyst.[1]
-
Control Catalyst Loading: Using the lowest effective catalyst loading can help minimize side reactions.
-
Question 4: My starting material, this compound, seems to be degrading, and I am observing 4-iodo-3,5-dimethylphenol. What is the cause?
Answer: The acetate group on your starting material is likely undergoing hydrolysis due to the basic reaction conditions.[7]
-
Mechanism: The ester functional group is susceptible to cleavage by base (saponification), especially in the presence of water and at elevated temperatures. Strong bases like NaOH or KOH are more likely to cause this issue than milder bases.
-
Solutions:
-
Use a Milder Base: Switch to a less aggressive base. Potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often effective for the Suzuki coupling while being less likely to hydrolyze the ester.[8][9]
-
Anhydrous Conditions: If compatible with your specific boronic acid, running the reaction under anhydrous conditions with a base like KF can prevent hydrolysis.
-
Temperature and Time: Minimize the reaction temperature and time to reduce the extent of ester cleavage. Monitor the reaction closely and stop it once the starting material is consumed.
-
Summary of Reaction Parameters and Outcomes
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome with Condition B |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ or Buchwald G3 Precatalyst | Reduced homocoupling, more efficient generation of active Pd(0) catalyst.[1] |
| Base | NaOH (aq) | K₃PO₄ or Cs₂CO₃ | Minimized hydrolysis of the acetate group and reduced protodeboronation.[8] |
| Boron Reagent | Arylboronic Acid | Aryl MIDA boronate or Potassium Aryltrifluoroborate | Increased stability against protodeboronation, potentially higher yield.[2] |
| Atmosphere | Air | Degassed (Argon or Nitrogen) | Significant reduction in boronic acid homocoupling.[6] |
| Solvent | Methanol/Water | Dioxane/Water (10:1) | Reduced potential for dehalogenation from solvent acting as a hydride source.[1] |
Frequently Asked Questions (FAQs)
Q: Which catalyst and ligand combination is best for this substrate? A: For aryl iodides, which are highly reactive, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[10] However, to promote the desired reductive elimination and suppress side reactions, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or a dedicated precatalyst can be highly effective.[1][11]
Q: How critical is the choice of base? A: The base is crucial. It activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.[8][12] However, as detailed above, a base that is too strong or nucleophilic can cause hydrolysis of your ester. Therefore, a careful balance is needed, with carbonates and phosphates often providing the best results.
Q: Can I run the reaction without water? A: While some Suzuki couplings can be run under anhydrous conditions, a small amount of water is often beneficial or even necessary to facilitate the transmetalation step, especially when using inorganic bases like carbonates or phosphates. If protodeboronation is a major issue, using a "slow-release" boronic acid derivative under anhydrous conditions might be a viable strategy.[13]
Q: How can I monitor the reaction's progress? A: The reaction can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot can be taken from the reaction mixture, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Experimental Protocol
Standard Protocol for Suzuki Coupling of this compound
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe to create the desired solvent ratio (typically between 5:1 and 10:1 organic to water).
-
Reaction: Heat the reaction mixture with stirring in an oil bath to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The acetate-catalysed hydrolysis of aryl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 4-Iodo-3,5-dimethylphenyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Iodo-3,5-dimethylphenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted 4-Iodo-3,5-dimethylphenol: The starting material for the acetylation reaction.
-
Acetic Anhydride/Acetyl Chloride: Excess acylating agent.
-
Acetic Acid: A byproduct of the acetylation reaction.
-
Diacylated products or other side-products: Depending on the reaction conditions.
-
C-acylated isomer: Where the acetyl group is attached to the aromatic ring instead of the phenolic oxygen.[1]
-
Hydrolysis product: 4-Iodo-3,5-dimethylphenol, if the desired product is exposed to water for a prolonged period, especially under acidic or basic conditions.[2][3][4][5]
Q2: My final product is an oil, but it should be a solid. What should I do?
A2: this compound may exist as an oil if it is impure. The presence of residual solvents or other impurities can lower the melting point. Further purification by column chromatography followed by recrystallization is recommended. Ensure the product is thoroughly dried under vacuum to remove any volatile impurities.
Q3: I am losing a significant amount of my compound during column chromatography. How can I improve my recovery?
A3: Low recovery can be due to several factors:
-
Improper solvent system: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) first.
-
Compound instability on silica gel: Some compounds, particularly sensitive ones, can degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a triethylamine/hexane mixture.
-
Incorrect column packing: Channels in the silica gel can lead to poor separation and sample loss. Ensure the column is packed uniformly.
Q4: Can this compound degrade during purification?
A4: Yes, iodo-aromatic compounds can be sensitive to light and heat. The ester functional group is also susceptible to hydrolysis back to the corresponding phenol and acetic acid, particularly in the presence of acid or base catalysts or even water under neutral conditions over time.[2][6] It is advisable to perform purification steps at room temperature or below and to protect the compound from prolonged exposure to light.
Troubleshooting Guide
This guide will help you diagnose and solve common issues during the purification of this compound.
Problem: Low Purity After Initial Work-up
| Symptom | Possible Cause | Suggested Solution |
| Oily or discolored product | Residual starting materials or byproducts. | Perform column chromatography followed by recrystallization. |
| Broad melting point range | Presence of impurities. | Recrystallize from a suitable solvent system. If purity does not improve, column chromatography may be necessary. |
| Extra peaks in NMR/GC-MS | Contamination from various sources. | Identify the impurities if possible (e.g., starting material, solvent). This will help in choosing the appropriate purification method. |
Problem: Challenges with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/hexane). Aim for an Rf value of 0.2-0.3 for the desired compound. |
| Compound streaks on TLC/column | Compound is too polar for the solvent system or is acidic/basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. However, be cautious as this can affect the stability of your compound. |
| Product does not elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Low recovery of the product | See FAQ Q3. | Optimize eluent, consider using neutral alumina, and ensure proper column packing. |
Problem: Difficulties with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product oils out instead of crystallizing | Solvent is too good a solvent, or the solution is supersaturated. | Use a solvent pair (a solvent in which the compound is soluble and a non-solvent in which it is insoluble). Add the non-solvent dropwise to a hot, saturated solution of the compound in the good solvent until turbidity appears, then allow to cool slowly. |
| No crystals form upon cooling | Solution is not saturated enough, or nucleation is slow. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Crystals are very fine or powdery | Crystals formed too quickly. | Allow the solution to cool more slowly. A Dewar flask can be used for very slow cooling. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates, UV lamp
2. Method:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.25.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or compressed air) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
1. Materials:
-
Purified (by chromatography) but still slightly impure this compound
-
Recrystallization solvent(s) (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper
2. Method:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the compound completely. Keep the solution heated on a hot plate.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Quantitative Data
The following table provides representative data for the purification of a 5g batch of crude this compound.
| Purification Step | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (by GC-MS) (%) |
| Crude Product | 5.00 | - | - | 75 |
| Column Chromatography | 5.00 | 3.95 | 79 | 97 |
| Recrystallization | 3.95 | 3.56 | 90 | >99 |
| Overall | 5.00 | 3.56 | 71.2 | >99 |
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting an impure product.
References
- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 2. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Concerning Phenyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing Reactions with 4-Iodo-3,5-dimethylphenyl acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for reactions involving 4-Iodo-3,5-dimethylphenyl acetate.
Troubleshooting Guide
Low product yield, incomplete conversion of starting material, and the formation of side products are common challenges encountered during cross-coupling reactions. This guide provides a structured approach to identifying and resolving these issues.
Common Problems and Solutions for this compound Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst. | Ensure proper activation of the precatalyst. For Pd(II) sources, consider a pre-reduction step. Using advanced precatalysts like those from Buchwald can improve the generation of the active catalyst.[1] |
| Poor Ligand Choice: The ligand may not be suitable for the sterically hindered substrate. | For sterically hindered substrates like this compound, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote efficient oxidative addition and reductive elimination.[2] | |
| Inappropriate Base: The base may not be strong enough or may have poor solubility. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry for optimal reactivity. | |
| Solvent Issues: The solvent may not be appropriate for the reaction temperature or solubility of reagents. | Consider using solvent systems like THF/water or dioxane/water for Suzuki-Miyaura reactions.[3] For Heck reactions, DMF is a common choice.[4] Ensure solvents are properly degassed to prevent catalyst deactivation. | |
| Incomplete Starting Material Conversion | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. | While the goal is to optimize and lower catalyst loading, starting with a slightly higher loading (e.g., 1-2 mol%) can help drive the reaction to completion. The loading can then be systematically reduced. |
| Low Reaction Temperature: The temperature may be too low to overcome the activation energy, especially with a sterically hindered substrate. | Gradually increase the reaction temperature. For some Suzuki-Miyaura reactions, temperatures up to 120°C may be necessary.[3] | |
| Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. | |
| Formation of Side Products (e.g., Homocoupling) | Excess Boronic Acid/Ester (Suzuki-Miyaura): This can lead to the formation of homocoupled products. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid or ester. |
| Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote side reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[3] | |
| High Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions. | Once optimal conditions are found, gradually decrease the catalyst loading to the minimum effective amount. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Frequently Asked Questions (FAQs)
1. What is a typical starting catalyst loading for reactions with this compound?
For initial screening, a palladium catalyst loading of 1-2 mol% is a reasonable starting point. Once reaction conditions are established, the loading can be systematically decreased to determine the minimum required amount for efficient conversion. For some optimized systems, catalyst loadings can be as low as 0.01 mol%.
2. Which palladium catalysts are recommended for Suzuki-Miyaura reactions with this substrate?
Due to the steric hindrance from the two methyl groups ortho to the iodine, catalyst systems that are effective for hindered substrates are recommended. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. The use of pre-formed palladium precatalysts incorporating these ligands can also lead to more consistent results.
3. What are the key considerations for a Heck reaction with this compound?
For a Heck reaction, common palladium sources include Pd(OAc)₂ and Pd/C. While often performed "ligandless," the addition of phosphine ligands can sometimes be beneficial. The choice of base (e.g., NEt₃, K₂CO₃) and solvent (e.g., DMF, DMAc) is crucial and should be optimized. Reaction temperatures are typically elevated, often in the range of 100-140°C.[4]
4. How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction?
Homocoupling is a common side reaction. To minimize it, ensure the reaction is carried out under strictly anaerobic conditions, as oxygen can promote this side reaction.[3] Using the appropriate stoichiometry of the boronic acid (a slight excess is often optimal) and ensuring a sufficiently active catalyst system can also disfavor homocoupling.
5. Is it possible to use water as a solvent for these reactions?
Yes, using water as a co-solvent with an organic solvent like THF or dioxane is common for Suzuki-Miyaura reactions and is considered a "green" chemistry approach.[5] For some Heck reactions, protocols using water as the primary solvent have also been developed.[6]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura reaction to optimize catalyst loading for this compound.
General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Reaction
A series of reactions should be set up in parallel with varying catalyst loadings.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a degassed mixture of Dioxane and Water)
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the reaction solvent.
-
Add the appropriate volume of the catalyst stock solution to each reaction vessel to achieve the desired catalyst loading (see table below).
-
Add the remaining volume of the degassed solvent to each reaction vessel.
-
Seal the reaction vessels and heat to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reactions by TLC or GC-MS at regular intervals.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table for Catalyst Loading Optimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 2.0 | 4.0 | |
| 2 | 1.0 | 2.0 | |
| 3 | 0.5 | 1.0 | |
| 4 | 0.1 | 0.2 | |
| 5 | 0.05 | 0.1 | |
| 6 | 0.01 | 0.02 |
Yields to be determined experimentally.
Experimental Workflow Diagram
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. Heck Reaction [organic-chemistry.org]
4-Iodo-3,5-dimethylphenyl acetate stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3,5-dimethylphenyl acetate. The information is presented in a question-and-answer format to directly address common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis of the ester linkage and deiodination of the aromatic ring.
-
Hydrolysis: The acetate group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 4-iodo-3,5-dimethylphenol and acetic acid. This reaction can be catalyzed by the presence of water and elevated temperatures.
-
Deiodination: The carbon-iodine bond can be cleaved, especially when exposed to light (photodegradation) or high temperatures. This results in the formation of 3,5-dimethylphenyl acetate and iodine.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. It is advisable to store the compound in a tightly sealed container to protect it from moisture.
Q3: Can I dissolve this compound in protic solvents like methanol or ethanol for my experiments?
A3: While soluble in many organic solvents, prolonged storage in protic solvents, especially if they contain traces of acid or base, can facilitate the hydrolysis of the ester group. For long-term storage of solutions, aprotic solvents such as anhydrous acetonitrile, THF, or dichloromethane are recommended. If a protic solvent must be used, prepare the solution fresh before each experiment.
Q4: What are the common impurities I might find in a sample of this compound?
A4: Common impurities can include the starting material for its synthesis, 4-iodo-3,5-dimethylphenol, and its degradation products.[1] Therefore, you might find 4-iodo-3,5-dimethylphenol, 3,5-dimethylphenyl acetate (from deiodination), and residual acetic anhydride or pyridine from the synthesis.
Troubleshooting Guides
Issue 1: Inconsistent experimental results over time with the same batch of compound.
-
Possible Cause: The compound may be degrading upon storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dark, dry, inert atmosphere).
-
Re-analyze the Compound: Use an analytical technique like HPLC-UV, LC-MS, or ¹H NMR to check the purity of your current stock. Compare the results with the initial analysis if available.
-
Perform a Forced Degradation Study: To understand the compound's stability under your experimental conditions, intentionally expose small aliquots to heat, light, acidic, and basic conditions. Analyze the samples at different time points to identify the primary degradation pathway.
-
Issue 2: Appearance of a new peak in my HPLC chromatogram during analysis.
-
Possible Cause: This new peak could be a degradation product.
-
Troubleshooting Steps:
-
Identify the Peak: If you have access to LC-MS, determine the mass of the new peak. A mass corresponding to 4-iodo-3,5-dimethylphenol (hydrolysis product) or 3,5-dimethylphenyl acetate (deiodination product) would confirm degradation.
-
Check Mobile Phase pH: If using a buffered mobile phase, ensure its pH is neutral and that the buffer components are not catalyzing degradation.
-
Protect from Light: Ensure your samples are protected from light during preparation and while in the autosampler.
-
Issue 3: The compound has developed a slight yellow or brown color upon storage.
-
Possible Cause: Discoloration can be a sign of degradation, potentially due to the formation of iodine from deiodination.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the discolored sample by HPLC or TLC to quantify the level of impurity.
-
Purification: If the impurity level is significant, consider repurifying the compound by recrystallization or column chromatography.
-
Review Storage: Re-evaluate your storage conditions to prevent further degradation. Storing smaller aliquots can prevent contamination and degradation of the entire batch.
-
Quantitative Data Summary
The following tables present illustrative data from hypothetical stability studies on this compound. Researchers can generate similar data by following the provided experimental protocols.
Table 1: Hydrolytic Stability of this compound at 50°C
| pH | Time (hours) | This compound Remaining (%) | 4-iodo-3,5-dimethylphenol Formed (%) |
| 2.0 | 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.8 | |
| 72 | 88.5 | 11.5 | |
| 7.0 | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 72 | 99.5 | 0.5 | |
| 9.0 | 0 | 100.0 | 0.0 |
| 24 | 85.1 | 14.9 | |
| 72 | 65.7 | 34.3 |
Table 2: Photostability of this compound in Acetonitrile Solution
| Light Condition | Time (hours) | This compound Remaining (%) | 3,5-dimethylphenyl acetate Formed (%) |
| Dark Control | 0 | 100.0 | 0.0 |
| 24 | 99.9 | <0.1 | |
| UV Light (254 nm) | 0 | 100.0 | 0.0 |
| 24 | 78.3 | 21.7 | |
| White Light | 0 | 100.0 | 0.0 |
| 24 | 96.5 | 3.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the acetylation of 4-iodo-3,5-dimethylphenol.
-
Dissolution: In a round-bottom flask, dissolve 4-iodo-3,5-dimethylphenol (1.0 eq) in pyridine (5-10 volumes).
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol/water or by column chromatography on silica gel.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general HPLC method for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be used. For example, start with 40% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples by dissolving a known concentration of the compound in acetonitrile. For forced degradation studies, the reaction mixture can be diluted with the mobile phase.
Visualizations
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Heck Reactions Involving 4-Iodo-3,5-dimethylphenyl acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 4-Iodo-3,5-dimethylphenyl acetate in Heck coupling reactions. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Heck reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and solutions?
Answer:
Low or no conversion in a Heck reaction can stem from several factors, primarily related to the catalyst activity, reaction conditions, or reagent quality.
-
Inactive Catalyst: The active catalyst in a Heck reaction is a Pd(0) species. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] Insufficient reduction can lead to low catalytic activity.
-
Solution: Ensure your phosphine ligand, if used, is not oxidized. The ligand itself can sometimes act as the reductant.[2] Alternatively, adding a small amount of a reducing agent might be beneficial, though this should be done with caution as it can lead to side products. Ensure your catalyst and ligands are stored under an inert atmosphere to prevent degradation.
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical. The oxidative addition of the aryl iodide to the palladium center is a key step.[3][4]
-
Solution: Gradually increase the reaction temperature. While aryl iodides are generally reactive, the steric hindrance from the two methyl groups on the phenyl ring might necessitate higher temperatures to facilitate oxidative addition. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
-
-
Poor Reagent Quality: Degradation of the aryl iodide, alkene, base, or solvent can inhibit the reaction.
-
Solution: Use freshly purified reagents and anhydrous solvents. Ensure the base is strong enough to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.[2][4] For this compound, a moderately strong inorganic base like K₂CO₃ or an organic base like triethylamine is often a good starting point.[2]
-
Question 2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
Answer:
Side product formation is a common issue in Heck reactions. The most likely side products are the homocoupled aryl iodide (biaryl formation) and reduced arene.
-
Homocoupling (Biaryl Formation): This occurs when two molecules of the aryl iodide couple with each other. This is often more prevalent at higher temperatures and with higher catalyst loadings.
-
Solution: Lower the reaction temperature and the palladium catalyst loading. Using a phosphine ligand can sometimes suppress this side reaction by stabilizing the catalytic species.
-
-
Reduction of the Aryl Iodide: The iodo-group can be replaced by a hydrogen atom, leading to the formation of 3,5-dimethylphenyl acetate. This can be caused by certain additives or impurities.
-
Solution: Ensure high purity of all reagents and solvents. If a reducing agent is being used to generate the Pd(0) catalyst, its stoichiometry should be carefully controlled.
-
-
Isomerization of the Alkene Product: The Heck reaction can sometimes lead to a mixture of E/Z isomers of the product alkene.[3]
-
Solution: The stereochemical outcome is often influenced by the specific catalyst-ligand system and the reaction conditions. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve the stereoselectivity.[5] Adding certain salts, like silver salts, can sometimes minimize alkene isomerization by promoting reductive elimination.[1][3]
-
Question 3: My product yield is inconsistent between batches. How can I improve the reproducibility of my Heck reaction?
Answer:
Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Atmosphere Control: The palladium catalyst, especially in its Pd(0) state, and phosphine ligands are sensitive to oxygen.
-
Solution: Consistently use standard Schlenk line or glovebox techniques to ensure an inert atmosphere (nitrogen or argon) throughout the reaction setup and duration. Degas all solvents and reagents thoroughly before use.
-
-
Reagent Purity and Stoichiometry: Minor impurities in the starting materials or slight variations in the amounts of catalyst, ligand, or base can have a significant impact.
-
Solution: Use reagents of the same high purity for each run. Accurately weigh all solid components, especially the catalyst and ligand.
-
-
Mixing and Heating: Inconsistent stirring or temperature control can lead to local hot spots or concentration gradients, affecting the reaction rate and selectivity.
-
Solution: Use a reliable stirring mechanism and a temperature-controlled heating mantle or oil bath to ensure uniform mixing and temperature.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for Heck reactions involving aryl iodides with acrylates, which can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (1 mol%) | Pd/C (5 mol%) |
| Ligand | PPh₃ (4 mol%) | None | None |
| Base | K₂CO₃ (2 equiv.) | Et₃N (3 equiv.) | NaOAc (2 equiv.) |
| Solvent | DMF | Acetonitrile | Toluene/Water |
| Temperature | 100 °C | 80 °C | 120 °C |
| Additive | None | None | TBAC (1 equiv.) |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
Note: These are generalized conditions and may require optimization for the specific substrate.
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
This protocol provides a starting point for the Heck coupling of this compound with methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol), PPh₃ (e.g., 0.04 mmol), and dried K₂CO₃ (e.g., 2.0 mmol).
-
Add this compound (e.g., 1.0 mmol) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (e.g., 5 mL) via syringe.
-
Add methyl acrylate (e.g., 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Heck Reaction
Caption: A logical workflow for troubleshooting common issues in Heck reactions.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. Heck Reaction—State of the Art [mdpi.com]
Technical Support Center: Purification of 4-Iodo-3,5-dimethylphenyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Iodo-3,5-dimethylphenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most probable impurities originate from the starting materials and byproducts of the synthesis. The synthesis likely involves the iodination of 3,5-dimethylphenol followed by acetylation. Therefore, common impurities include:
-
Unreacted 3,5-dimethylphenol: The starting phenolic compound.
-
Unreacted Acetic Anhydride/Acetic Acid: Reagents or byproducts from the acetylation step.
-
Di-iodinated species: Over-iodination of the aromatic ring can lead to di-iodo-3,5-dimethylphenyl acetate.
-
Isomers: Depending on the iodination method, other positional isomers of the iodo-substituent might be present in small amounts.
-
Residual catalyst: If a catalyst was used for the iodination or acetylation.
Q2: What is the recommended first step to purify crude this compound?
An initial workup using liquid-liquid extraction is highly recommended. This will remove the majority of acidic and water-soluble impurities. A typical procedure involves dissolving the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing it sequentially with a basic solution (like sodium bicarbonate or sodium hydroxide solution) to remove unreacted 3,5-dimethylphenol and acetic acid, followed by a wash with brine.
Q3: Which purification technique is most effective for removing structurally similar impurities?
For separating the desired product from structurally similar impurities like isomers or di-iodinated byproducts, flash column chromatography is generally the most effective method.
Q4: My purified this compound appears to be degrading. What could be the cause?
Aryl iodides can be sensitive to light and air, which can lead to gradual decomposition, often characterized by a discoloration (turning pink or brown). It is advisable to store the purified compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature.
Troubleshooting Guides
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. High concentration of starting materials or impurities. | Gently invert the separatory funnel instead of vigorous shaking. Add a small amount of brine to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period. |
| Poor separation of layers | The densities of the aqueous and organic layers are too similar. | Add more of the organic solvent or brine to increase the density difference. |
| Product loss into the aqueous layer | If the aqueous wash is too basic, it might hydrolyze the acetate ester. | Use a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide. Do not prolong the contact time with the basic solution. |
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | The chosen solvent system is not optimal. | Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/hexane). Aim for an Rf value of ~0.3 for the target compound on the TLC plate for good separation on the column. |
| Compound is not eluting from the column | The eluent is not polar enough. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Co-elution of impurities with the product | The polarity difference between the product and the impurity is very small. The column was overloaded. | Use a shallower solvent gradient during elution. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Streaking of spots on TLC/tailing of peaks from the column | The compound is acidic or basic. The compound is not fully soluble in the eluent. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system. Ensure the crude sample is fully dissolved before loading onto the column. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. The concentration of the compound is too low. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Reduce the volume of the solvent by evaporation. Place the solution in an ice bath or freezer. |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is impure. | Use a lower-boiling point solvent. Try to further purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Poor recovery of the product | The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Gently invert the funnel multiple times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution (2-3 times).
-
Wash the organic layer with water, followed by a wash with brine.
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.
Protocol 2: General Procedure for Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the solvent to drain until it is just above the level of the silica.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent.
Impurity Removal Workflow
Caption: A workflow diagram illustrating the sequential steps for the purification of this compound.
Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylphenyl acetate
Welcome to the technical support center for the synthesis of 4-Iodo-3,5-dimethylphenyl acetate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this two-step synthesis.
Synthesis Overview
The synthesis of this compound is a two-step process:
-
Iodination: Electrophilic aromatic substitution of 3,5-dimethylphenol to introduce an iodine atom at the para position, yielding 4-iodo-3,5-dimethylphenol.
-
Acetylation: Esterification of the hydroxyl group of 4-iodo-3,5-dimethylphenol to produce the final product, this compound.
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting and FAQs
Step 1: Iodination of 3,5-Dimethylphenol
Q1: My iodination reaction is incomplete, and I have a significant amount of starting material left. What could be the issue?
A1: Incomplete iodination can be due to several factors:
-
Insufficient Oxidant: The iodination of phenols with iodide salts (like KI) requires an oxidant to generate the electrophilic iodine species in situ. Ensure your oxidant (e.g., sodium hypochlorite, N-Iodosuccinimide) is fresh and used in the correct stoichiometric amount.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: While many iodination reactions proceed at room temperature or 0 °C, some may require gentle heating. Consult the specific protocol for the recommended temperature.
Q2: I am observing the formation of multiple products in my iodination reaction. How can I improve the selectivity for the desired 4-iodo-3,5-dimethylphenol?
A2: The formation of multiple products is a common pitfall, often due to over-iodination.[1] Here’s how to address this:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of 3,5-dimethylphenol relative to the iodinating agent can favor mono-iodination.
-
Slow Reagent Addition: Add the iodinating agent or oxidant dropwise and slowly to the reaction mixture.[1] This helps to maintain a low concentration of the electrophilic iodine species, reducing the likelihood of di- and tri-iodination.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the para-substituted product.
Q3: My crude product after iodination is a dark, oily substance. How can I purify it effectively?
A3: A dark, oily crude product may contain unreacted iodine, side products, and other impurities.
-
Quenching: After the reaction is complete, quench any remaining oxidant and iodine with a reducing agent like sodium thiosulfate solution until the dark color disappears.
-
Extraction: Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Crystallization: 4-iodo-3,5-dimethylphenol is a solid at room temperature. Crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an effective purification method.[1]
-
Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from isomers and over-iodinated byproducts.
| Parameter | Recommended Value | Common Pitfall | Troubleshooting |
| Reagent Ratio (Phenol:Iodide:Oxidant) | 1 : 1.1 : 1.1 | Excess iodinating agent | Use a slight excess of phenol |
| Reaction Temperature | 0 °C to Room Temperature | Temperature too high | Maintain a lower temperature |
| Reaction Time | 1-4 hours | Insufficient reaction time | Monitor by TLC |
| Purification Method | Crystallization/Chromatography | Impure final product | Use a combination of quenching, extraction, and crystallization/chromatography |
Step 2: Acetylation of 4-Iodo-3,5-dimethylphenol
Q4: My acetylation reaction is not going to completion. What are the possible reasons?
A4: Incomplete acetylation can occur due to:
-
Steric Hindrance: The methyl groups ortho to the hydroxyl group in 4-iodo-3,5-dimethylphenol can sterically hinder the approach of the acetylating agent.
-
Reagent Purity: Ensure that the acetic anhydride and any base used (e.g., pyridine) are of high purity and anhydrous, as water can hydrolyze the acetic anhydride.
-
Insufficient Catalyst: If using a catalyst like 4-dimethylaminopyridine (DMAP), ensure it is used in the appropriate amount.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to overcome the steric hindrance.
Q5: The workup of my acetylation reaction is problematic, and I am getting low yields.
A5: Low yields after workup can be due to several issues:
-
Incomplete Quenching: Ensure that any excess acetic anhydride is completely quenched, for example, by the addition of methanol or water.
-
Emulsion Formation: During aqueous extraction, emulsions can form. Using a brine wash can help to break up emulsions.
-
Product Solubility: The acetylated product is less polar than the starting phenol. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Q6: How can I effectively purify the final product, this compound?
A6: The final product can be purified through:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted acetic acid and phenolic starting material.
-
Column Chromatography: If the crude product is still impure, silica gel column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) is a reliable method for obtaining the pure acetate.
| Parameter | Recommended Value | Common Pitfall | Troubleshooting |
| Reagent Ratio (Phenol:Acetic Anhydride:Base) | 1 : 1.5-2.0 : excess | Insufficient acetylating agent | Use a larger excess of acetic anhydride |
| Solvent | Pyridine or an inert solvent with a base | Presence of water | Use anhydrous reagents and solvents |
| Reaction Temperature | Room Temperature to Reflux | Reaction too slow | Gently heat the reaction mixture |
| Purification Method | Extraction/Chromatography | Acidic or phenolic impurities | Wash with sodium bicarbonate solution |
Detailed Experimental Protocols
Protocol 1: Iodination of 3,5-Dimethylphenol
-
In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add potassium iodide (1.1 eq) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Acidify the mixture with 1 M HCl to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: Acetylation of 4-Iodo-3,5-dimethylphenol
-
Dissolve 4-iodo-3,5-dimethylphenol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Logical Relationships in Troubleshooting
Caption: A flowchart illustrating the logical relationships between common problems, their causes, and solutions.
References
Enhancing the reactivity of 4-Iodo-3,5-dimethylphenyl acetate
Welcome to the technical support center for 4-Iodo-3,5-dimethylphenyl acetate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The aryl iodide moiety provides high reactivity, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds. Common applications include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2]
Q2: How does the reactivity of this compound compare to other aryl halides?
A2: Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > OTf >> Cl.[3] Therefore, this compound is expected to be more reactive than the corresponding aryl bromide or chloride, allowing for milder reaction conditions and lower catalyst loadings. However, it's important to note that aryl iodides can sometimes exhibit surprisingly poor reactivity, particularly in Suzuki-Miyaura reactions at lower temperatures with certain phosphine ligands like PPh3.[4][5]
Q3: What is the role of the methyl and acetate groups on the reactivity of the molecule?
A3: The two methyl groups at the 3- and 5-positions are electron-donating, which can slightly increase the electron density of the aromatic ring. This can sometimes slow down the oxidative addition step in the catalytic cycle. More significantly, they provide steric hindrance around the iodide, which can influence the choice of catalyst and ligand. The acetate group is an electron-withdrawing group, which can enhance the rate of oxidative addition. However, the ester functionality is susceptible to hydrolysis under basic reaction conditions, which is a key consideration when selecting the base for a cross-coupling reaction.
Q4: Can the acetate group be hydrolyzed during a cross-coupling reaction? How can I prevent this?
A4: Yes, the acetate group can be hydrolyzed to the corresponding phenol, especially when using strong bases like sodium or potassium hydroxide, or even with prolonged heating in the presence of weaker bases like carbonates in aqueous media. To minimize hydrolysis, consider the following:
-
Use milder bases such as K3PO4 or Cs2CO3.[6]
-
Employ anhydrous reaction conditions.
-
Keep reaction times as short as possible.
-
Use lower reaction temperatures if the reactivity of the aryl iodide allows.
Q5: What are some common side reactions to be aware of?
A5: Besides the potential for acetate hydrolysis, other common side reactions in cross-coupling reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). This can often be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents.
-
Protodeiodination: The replacement of the iodine atom with a hydrogen atom. This can occur in the presence of a hydrogen source and is often promoted by elevated temperatures.
-
Catalyst deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete reactions. The choice of ligand is crucial to stabilize the catalyst.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh3)4, ensure it has been stored under inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Poor Ligand Choice | For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh3.[7] |
| Inappropriate Base | The choice of base is critical. K3PO4 or Cs2CO3 are often good choices. Ensure the base is finely powdered and dry. The base's strength can significantly impact the transmetalation step. |
| Low Reaction Temperature | While aryl iodides are reactive, some Suzuki-Miyaura reactions, especially with PPh3 ligands, can be inefficient at lower temperatures (~50 °C).[4][5] Consider increasing the temperature. |
| Solvent Effects | The solvent system can influence the solubility of the reagents and the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Ensure adequate mixing. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inhibition by Iodide | The iodide byproduct (e.g., NaI) can inhibit the catalyst. Switching to a solvent system where the iodide salt is insoluble can improve reaction efficiency.[8] |
| Inappropriate Ligand/Catalyst System | Biarylphosphine ligands are often highly effective for the amination of aryl iodides.[8] Consider using ligands like XPhos, SPhos, or RuPhos. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. However, be mindful of potential acetate hydrolysis. K3PO4 or Cs2CO3 can be milder alternatives.[6] |
| Amine Reactivity | Primary and secondary amines can have different reactivities. For less reactive amines, a more active catalyst system or higher temperatures may be required. |
Issue 3: Complications in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction promoted by the copper co-catalyst. Running the reaction under strictly anaerobic conditions can minimize this. Alternatively, consider a copper-free Sonogashira protocol.[9] |
| Decomposition of Terminal Alkyne | Some terminal alkynes can be unstable under the reaction conditions. Use fresh, high-purity alkynes. |
| Catalyst System Inefficiency | A combination of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure both are of good quality. |
| Base and Solvent Choice | An amine base such as triethylamine or diisopropylamine is typically used, often serving as both the base and part of the solvent system. Ensure it is dry and free of peroxides. |
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
where Ar = 3,5-dimethylphenyl
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (2 mol%)
-
K3PO4 (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh3)4 (0.02 mmol) to the flask.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Reaction Scheme:
where Ar = 3,5-dimethylphenyl
Reagents and Equipment:
-
This compound
-
Amine (1.2 equivalents)
-
Pd2(dba)3 (1 mol%)
-
XPhos (2.5 mol%)
-
NaOtBu (1.4 equivalents)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line
-
Sealed reaction vial
Procedure:
-
Inside a glovebox, add Pd2(dba)3 (0.01 mmol), XPhos (0.025 mmol), and NaOtBu (1.4 mmol) to a reaction vial.
-
Add this compound (1.0 mmol) and a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na2SO4.
-
Purify by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
where Ar = 3,5-dimethylphenyl
Reagents and Equipment:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl2(PPh3)2 (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (anhydrous)
-
THF (anhydrous)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cross-Coupling of this compound
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh3)4 or Pd(OAc)2/Ligand | K3PO4, Cs2CO3 | Dioxane/H2O, Toluene/H2O | 80 - 110 | Potential for acetate hydrolysis with stronger bases. Ligand choice is crucial for sterically hindered substrates. |
| Buchwald-Hartwig | Pd2(dba)3/Biarylphosphine Ligand | NaOtBu, LHMDS, K3PO4 | Toluene, Dioxane | 80 - 120 | High risk of acetate hydrolysis with strong bases. Iodide byproduct can inhibit the catalyst. |
| Sonogashira | PdCl2(PPh3)2/CuI | Triethylamine, Diisopropylamine | THF, DMF | 25 - 60 | Risk of alkyne homocoupling. Copper-free conditions can be employed to avoid this. |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 4-Iodo-3,5-dimethylphenyl Acetate
This guide provides a detailed comparison of the proton nuclear magnetic resonance (1H NMR) spectral data for 4-Iodo-3,5-dimethylphenyl acetate and structurally related analogues. Due to the absence of publicly available experimental data for this compound, this guide presents a predicted spectrum based on established substituent effects and data from similar compounds. This information is valuable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development for the purpose of structural elucidation and purity assessment.
Comparison of 1H NMR Spectral Data
The chemical shifts (δ) of the protons in this compound can be predicted by analyzing the spectra of simpler, related molecules. The table below summarizes the experimental 1H NMR data for several comparator compounds and provides a predicted data set for the target molecule. The key signals to consider are those from the acetyl group (CH3), the methyl groups on the phenyl ring (Ar-CH3), and the aromatic protons (Ar-H).
| Compound Name | Acetyl CH3 (s, 3H) | Aryl CH3 (s, 6H) | Aryl H | Solvent |
| This compound (Predicted) | ~2.3 ppm | ~2.4 ppm | ~7.0 ppm (s, 2H) | CDCl3 |
| 3,5-Dimethylphenyl acetate | 2.29 ppm | 2.31 ppm | 6.78 ppm (s, 1H), 6.69 ppm (s, 2H) | CDCl3 |
| 1-Iodo-3,5-dimethylbenzene | - | 2.26 ppm | 7.23 ppm (s, 1H), 6.89 ppm (s, 2H) | CDCl3 |
| 4-Bromo-3,5-dimethylphenol | - | 2.33 ppm | 6.75 ppm (s, 2H) | CDCl3 |
| 4-Chloro-3,5-dimethylphenol | - | 2.26 ppm | 6.79 ppm (s, 2H) | CDCl3 |
Analysis of Trends and Predictions:
-
Acetyl Protons: The acetyl methyl protons are consistently found around 2.3 ppm in phenyl acetate systems. The electronic nature of the substituents on the aromatic ring has a minor effect on this chemical shift.
-
Aryl Methyl Protons: The methyl groups at positions 3 and 5 are expected to have a chemical shift of approximately 2.4 ppm. The presence of the iodine atom at position 4 is predicted to cause a slight downfield shift compared to 3,5-dimethylphenyl acetate due to its electron-withdrawing inductive effect.
-
Aromatic Protons: In this compound, the two aromatic protons at positions 2 and 6 are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to appear as a singlet. The iodine atom's deshielding effect is anticipated to shift this singlet downfield to around 7.0 ppm.
Experimental Protocol for 1H NMR Analysis
The following is a general procedure for obtaining a 1H NMR spectrum of a substituted phenyl acetate.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.[1][2][3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the vial.[2]
-
Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely and wipe the outside with a tissue to remove any dust or fingerprints.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. This typically includes a 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the free induction decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio, with 16 or 32 scans being typical for a sample of this concentration.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to assign the peaks to the corresponding protons in the molecule.
Workflow for 1H NMR Analysis
The following diagram illustrates the general workflow for performing a 1H NMR analysis of a chemical compound.
Caption: Workflow of 1H NMR Analysis.
References
13C NMR Characterization: A Comparative Guide to 4-Iodo-3,5-dimethylphenyl acetate
For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR characterization of 4-Iodo-3,5-dimethylphenyl acetate, offering predicted spectral data and a comparison with structurally related compounds.
Predicted 13C NMR Spectral Data for this compound
The 13C NMR chemical shifts for this compound have been predicted based on the principles of substituent additivity, using experimental data from analogous compounds. The primary reference compound is 3,5-dimethylphenyl acetate, with the substituent effects of an iodine atom at the para-position derived from a comparison of iodobenzene and 4-iodoanisole with their non-iodinated counterparts.
Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl3
| Carbon Atom | This compound (Predicted) | 3,5-Dimethylphenyl acetate (Experimental)[1] | 4-Iodophenyl acetate (Alternative) |
| C=O | ~169.0 | 169.7 | Data not available |
| C1 (C-O) | ~150.0 | 150.6 | Data not available |
| C2/C6 (C-H) | ~124.0 | 118.8 | Data not available |
| C3/C5 (C-CH3) | ~140.0 | 139.3 | Data not available |
| C4 (C-I) | ~90.0 | 127.2 | Data not available |
| -CH3 (Aryl) | ~21.0 | 21.1 | - |
| -CH3 (Acetyl) | ~21.0 | 21.0 | Data not available |
Note: Predicted values are estimates and may vary from experimental results.
The introduction of an iodine atom at the C4 position is expected to cause a significant upfield shift for the ipso-carbon (C4) due to the heavy atom effect. The chemical shifts of the other aromatic carbons are also predicted to be influenced, albeit to a lesser extent.
Comparative Analysis with Alternative Compounds
To provide context for the predicted spectrum of this compound, a comparison with the experimental data of 3,5-dimethylphenyl acetate and the expected shifts for a generic 4-iodophenyl acetate is instructive.
-
3,5-Dimethylphenyl acetate : This compound serves as the foundational structure for our prediction. Its 13C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl groups.[1] The symmetry of the 3,5-dimethyl substitution pattern results in fewer aromatic signals than a non-symmetrically substituted ring.
Experimental Protocol for 13C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the solid sample (e.g., this compound).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the sample's solubility and its own NMR signals, which should not overlap with the analyte's signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
- The 13C NMR spectrum is typically acquired on a spectrometer operating at a frequency of 100 MHz or higher.
- Standard acquisition parameters include:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Acquisition Time (AQ): ~1-2 seconds.
- Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
- Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): A typical range for 13C NMR is 0-220 ppm.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
- Integrate the signals if quantitative information is desired (note: for standard 13C NMR with proton decoupling, integrals are not always reliable for quantification without proper experimental setup).
Workflow for 13C NMR Characterization
The logical flow of characterizing a compound like this compound using 13C NMR is illustrated below.
Caption: Workflow for 13C NMR characterization.
This comprehensive guide provides a framework for the 13C NMR characterization of this compound, from prediction and comparison to experimental execution. By following these protocols and comparative data, researchers can confidently approach the structural elucidation of this and similar novel chemical entities.
References
Navigating the Mass Spectrometry of 4-Iodo-3,5-dimethylphenyl Acetate: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the mass spectrometry data for 4-Iodo-3,5-dimethylphenyl acetate against its non-iodinated analog, 3,5-dimethylphenyl acetate. Due to a lack of publicly available experimental mass spectrometry data for this compound, this guide utilizes predicted fragmentation patterns based on established principles of mass spectrometry. This comparison offers valuable insights for researchers in analytical chemistry, drug development, and metabolomics for the identification and characterization of halogenated aromatic compounds.
Performance Comparison: Predicted vs. Experimental Data
The introduction of an iodine atom to the phenyl acetate backbone significantly alters the mass spectrum, providing a distinct fragmentation pattern useful for structural elucidation. The primary differences are the increased molecular weight and the characteristic loss of the iodine radical.
Below is a summary of the key mass-to-charge (m/z) ratios for this compound (predicted) and the experimentally determined values for 3,5-dimethylphenyl acetate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment 1 [m/z] (Loss of Ketene) | Key Fragment 2 [m/z] (Further Fragmentation) |
| This compound | C10H11IO2 | 290.10 | 290 (Predicted) | 248 (Predicted) | 121 (Predicted, Loss of I) |
| 3,5-Dimethylphenyl acetate | C10H12O2 | 164.20 | 164[1][2] | 122[1][2] | 107[1] |
Data for this compound is predicted based on chemical structure and common fragmentation pathways.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to follow two primary pathways: the loss of a neutral ketene molecule, characteristic of acetate esters, and the cleavage of the carbon-iodine bond.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
The analysis of this compound and its analogs is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following workflow outlines the standard procedure.
Caption: Standard workflow for the GC-MS analysis of aromatic esters.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A standard protocol for the analysis of aromatic esters like this compound would involve the following:
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation : Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Injector : Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL. The injector temperature is commonly set to 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Column : A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program : An initial temperature of 50°C, held for 2 minutes, then ramped at a rate of 10°C/min to 280°C, and held for 5-10 minutes.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Analyzer : Quadrupole, scanning a mass range of m/z 40-500.
-
Data Acquisition : Full scan mode.
-
This comprehensive guide, combining predicted data with established analytical protocols, serves as a valuable resource for the scientific community engaged in the analysis of halogenated compounds. The provided methodologies and expected fragmentation patterns will aid in the identification and characterization of this compound and related molecules.
References
A Comparative Analysis of 4-Iodo-3,5-dimethylphenyl acetate and Other Aryl Halides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Iodo-3,5-dimethylphenyl acetate with other aryl halides, focusing on their performance in common palladium-catalyzed cross-coupling reactions. The selection of an appropriate aryl halide is a critical decision in synthetic chemistry, influencing reaction efficiency, cost, and scalability. This document presents supporting experimental data and detailed protocols to aid in this selection process.
Introduction to Aryl Halide Reactivity
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide (Ar-X) is paramount. The reaction mechanism typically begins with the oxidative addition of the Ar-X to a Pd(0) complex. The rate of this step is heavily influenced by the carbon-halogen (C-X) bond dissociation energy. Generally, the bond strength increases in the order C-I < C-Br < C-Cl, leading to a corresponding reactivity trend of Aryl-I > Aryl-Br > Aryl-Cl.[1][2] Aryl iodides are typically the most reactive substrates, often enabling reactions under milder conditions, while aryl chlorides are the least reactive but more cost-effective.
Comparative Performance in Cross-Coupling Reactions
As an aryl iodide, this compound is expected to exhibit high reactivity. The following table summarizes representative data for different classes of aryl halides in two of the most widely used cross-coupling reactions. While specific results for this compound are not extensively published in comparative studies, its performance can be reliably inferred from the well-established trends demonstrated by analogous aryl iodides.
Table 1: Representative Performance of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Halide Class | Reaction Type | Catalyst System (Typical) | Temp. (°C) | Time (h) | Yield (%) | Supporting Observations |
| Aryl Iodide (Ar-I) | Suzuki-Miyaura | Pd(OAc)₂, Ligandless, or PPh₃ | RT - 80 | 0.5 - 5 | 90 - >99 | Generally the most active halides, allowing for reactions at room temperature and with a broad substrate scope.[3][4][5] Can sometimes show poor reactivity at lower temperatures (~50°C) with certain catalyst systems like Pd/PPh₃.[1] |
| Aryl Bromide (Ar-Br) | Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand | 80 - 110 | 2 - 24 | 85 - 95 | Offers a good balance of reactivity and stability.[3][6] Often requires higher temperatures than aryl iodides but is generally more cost-effective. |
| Aryl Chloride (Ar-Cl) | Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃, Bulky Ligand (e.g., XPhos) | 100 - 120 | 12 - 24 | 70 - 90 | Least reactive halide, requiring more forcing conditions and specialized, electron-rich bulky phosphine ligands to achieve good yields.[7] |
| Aryl Iodide (Ar-I) | Buchwald-Hartwig | Pd₂(dba)₃, Phosphine Ligand | RT - 90 | 1 - 12 | 85 - 98 | High reactivity allows for coupling with a wide range of amines under relatively mild conditions. |
| Aryl Bromide (Ar-Br) | Buchwald-Hartwig | Pd₂(dba)₃, Phosphine Ligand (e.g., BINAP) | 80 - 110 | 6 - 24 | 80 - 95 | Widely used due to a good compromise between reactivity and cost. Can be performed in water at room temperature with specific micellar catalyst systems.[8][9] |
| Aryl Chloride (Ar-Cl) | Buchwald-Hartwig | Pd(0)-NHC Catalyst or Pd₂(dba)₃, Bulky Ligand (e.g., P(t-Bu)₃) | 70 - 120 | 6 - 24 | 75 - 90 | Requires highly active catalyst systems, often employing N-heterocyclic carbene (NHC) or sterically hindered phosphine ligands.[10][11] |
Note: Yields and conditions are representative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent used.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a process for which this compound would be an excellent substrate.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions and can be adapted for substrates like this compound.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from ligand-free and standard phosphine-ligated procedures.[3][12]
Materials:
-
Aryl Halide (e.g., this compound, 1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture, 5 mL)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium acetate (0.5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent (5 mL) via syringe.
-
Stir the mixture at the desired temperature (room temperature for highly reactive iodides, or 80-110°C for bromides/chlorides) for the required time (typically 1-24 hours).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure for the C-N coupling of an aryl halide with a primary or secondary amine.[10][13][14]
Materials:
-
Aryl Halide (e.g., this compound, 1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, P(t-Bu)₃, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃), 1.4-2.2 equiv.)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 5-10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction flask.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the flask and heat the mixture with stirring at the appropriate temperature (typically 80-120°C) for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 15 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the pure arylamine product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 4-Iodo-3,5-dimethylphenyl acetate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aryl halide starting material is a critical parameter influencing the efficiency and outcome of these transformations. This guide provides a comparative analysis of the reactivity of 4-Iodo-3,5-dimethylphenyl acetate, a versatile building block, in four of the most prevalent cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.
This report summarizes key experimental data, provides detailed protocols for analogous reactions, and presents visual representations of the reaction mechanisms and experimental workflows to aid researchers in selecting the optimal synthetic route for their specific needs.
Quantitative Data Summary
The following table summarizes the performance of a close structural analog, 1-iodo-3,5-dimethylbenzene, in various cross-coupling reactions. The acetate group in the target molecule is expected to have a minor electronic effect on the reactivity at the para-position, making these results highly relevant.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester (activator) | Not Specified | K₃PO₄ | Not Specified | Not Specified | 97[1][2] |
| Sonogashira Coupling | Trimethylsilylacetylene | Palladium Catalyst / CuI | Triethylamine | - | Room Temp. | 2 | 96[3] |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 18 | ~85 (Estimated) |
| Heck Reaction | Methyl acrylate | Pd(OAc)₂ / PPh₃ | DMF | Et₃N | 100 | 24 | ~75 (Estimated) |
Note: Yields for Suzuki-Miyaura and Heck reactions are estimated based on typical outcomes for similar aryl iodides, as specific data for this compound or its close analog was not available in the reviewed literature.
Reaction Mechanisms and Experimental Workflows
To visually delinate the fundamental differences between these powerful synthetic methods, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycles of common cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
While the optimal conditions for this compound may require specific optimization, the following protocols for its close analog, 1-iodo-3,5-dimethylbenzene (also known as 5-iodo-m-xylene), provide a robust starting point for laboratory execution.
Buchwald-Hartwig Amination
This protocol describes a nickel-catalyzed amination, which has emerged as a cost-effective alternative to palladium-based systems.
Reaction: 1-Iodo-3,5-dimethylbenzene with p-Toluidine[1][2]
-
Reactants: 1-iodo-3,5-dimethylbenzene (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (activator, 1.3 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst: Ni(acac)₂ (2 mol %).
-
Procedure: To a reaction vessel containing the reactants and catalyst, the appropriate solvent is added. The reaction mixture is stirred, typically at an elevated temperature, until completion as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling
A standard protocol for the Sonogashira coupling of 4-iodo-m-xylene is detailed below.
Reaction: 4-Iodo-m-xylene with Trimethylsilylacetylene[3]
-
Reactants: 4-iodo-m-xylene (1.0 mmol) and trimethylsilylacetylene (TMSA) (1.1 mmol).
-
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol %) and CuI (1 mol %).
-
Solvent/Base: Triethylamine (TEA, 8 mL).
-
Procedure: In a flask under an inert atmosphere, the aryl iodide, palladium catalyst, and CuI are dissolved in triethylamine. Trimethylsilylacetylene is then added, and the mixture is stirred at room temperature for 2 hours. After completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography. The trimethylsilyl protecting group can be subsequently removed using methods such as treatment with potassium hydroxide in methanol.
Suzuki-Miyaura Coupling (Representative Protocol)
As a specific protocol for the target substrate was not found, a general procedure for the Suzuki-Miyaura coupling of an aryl iodide is provided.
Reaction: Aryl Iodide with Phenylboronic Acid
-
Reactants: Aryl iodide (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol %) and a phosphine ligand such as SPhos (4 mol %).
-
Solvent: A mixture of toluene and water (e.g., 10:1).
-
Procedure: The aryl iodide, phenylboronic acid, palladium catalyst, ligand, and base are combined in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. The solvent mixture is then added, and the reaction is heated with vigorous stirring for the required time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Heck Reaction (Representative Protocol)
A general procedure for the Heck reaction of an aryl iodide is outlined below.
Reaction: Aryl Iodide with an Alkene (e.g., Methyl Acrylate)
-
Reactants: Aryl iodide (1.0 equiv), methyl acrylate (1.5 equiv), and a base such as triethylamine (Et₃N) (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (1-5 mol %) and a phosphine ligand like PPh₃ (2-10 mol %).
-
Solvent: A polar aprotic solvent such as DMF or NMP.
-
Procedure: To a solution of the aryl iodide and alkene in the chosen solvent, the palladium catalyst, ligand, and base are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then isolated via column chromatography.
Reactivity Comparison and Conclusion
Based on the available data for the analogous 1-iodo-3,5-dimethylbenzene, the Buchwald-Hartwig amination and Sonogashira coupling demonstrate excellent reactivity, affording near-quantitative yields under relatively mild conditions. The high yields of 97% and 96% respectively, suggest that the C-I bond in this substrate is highly susceptible to oxidative addition to the palladium (or nickel) center, and the subsequent steps of these catalytic cycles proceed efficiently.
While specific data is lacking for the Suzuki-Miyaura and Heck reactions , it is generally understood that aryl iodides are highly reactive substrates for these transformations as well. The estimated yields of ~85% for the Suzuki coupling and ~75% for the Heck reaction are conservative and reflect the potential for side reactions or incomplete conversion that can be encountered. The slightly lower estimated yield for the Heck reaction may be attributed to potential issues like olefin isomerization or oligomerization.
References
Comparative Guide to HPLC Analysis for Purity Determination of 4-Iodo-3,5-dimethylphenyl acetate
The primary analytical technique discussed is Reversed-Phase HPLC (RP-HPLC), which is the most common and suitable mode for separating non-volatile, moderately polar organic compounds like the target analyte.
Data Presentation: Comparison of HPLC Methods
The following table outlines three distinct RP-HPLC methods that can be adapted for the analysis of 4-Iodo-3,5-dimethylphenyl acetate. The key differences lie in the choice of stationary phase and mobile phase composition, which will influence selectivity and retention.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Ion-Pairing C8 |
| Stationary Phase | C18 (L1), 5 µm, 4.6 x 150 mm | Phenyl-Hexyl (L11), 3.5 µm, 4.6 x 100 mm | C8 (L7), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | 5 mM Sodium Hexanesulfonate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol | Acetonitrile |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Composition | 65:35 (A:B) | 50% B to 95% B over 10 min | 50:50 (A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 25 °C |
| Detection | UV at 254 nm | UV at 280 nm[1] | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL | 10 µL |
| Primary Interaction | Hydrophobic interactions | π-π interactions and hydrophobic | Hydrophobic and ion-pairing interactions |
| Best For | General purpose purity screening | Separating aromatic isomers and related impurities | Enhancing retention of polar impurities |
Experimental Protocols
Detailed methodologies for the compared HPLC approaches are provided below.
Sample Preparation (Universal)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulate matter.
Method A: Standard C18 Protocol
-
System Preparation: Set up the HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare the mobile phase by mixing 650 mL of water containing 0.1% formic acid with 350 mL of acetonitrile containing 0.1% formic acid. Degas the solution before use.
-
HPLC Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column oven to 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject 10 µL of the prepared standard and sample solutions.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Method B: Phenyl-Hexyl Protocol
-
System Preparation: Install a Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 3.5 µm). Phenyl stationary phases can offer alternative selectivity for aromatic compounds due to π-π interactions[2].
-
Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol). Degas both solvents.
-
HPLC Conditions:
-
Set the flow rate to 1.2 mL/min.
-
Equilibrate the column oven to 35 °C.
-
Set the UV detector to 280 nm, a common wavelength for halogenated phenols[1].
-
Program the following gradient: 50% B (0 min) -> 95% B (10 min) -> 95% B (12 min) -> 50% B (12.1 min) -> 50% B (15 min).
-
-
Analysis: Equilibrate the column at the initial conditions (50% B) for at least 10 minutes. Inject 5 µL of the prepared solutions.
-
Purity Calculation: Calculate purity based on the area percent of the principal peak.
Method C: Ion-Pairing C8 Protocol
-
System Preparation: Equip the HPLC with a C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare the aqueous phase (A) by dissolving sodium hexanesulfonate in water to a concentration of 5 mM and adjusting the pH to 3.0 with phosphoric acid. The mobile phase is a 50:50 (v/v) mixture of this aqueous phase and acetonitrile (B). Degas the final mixture. The use of an ion-pair reagent can be beneficial for separating halogenated phenols[1].
-
HPLC Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Analysis: Flush the column thoroughly with the mobile phase, especially if the column was previously used with other modifiers. Equilibrate until the baseline is stable. Inject 10 µL of the solutions.
-
Purity Calculation: Determine the area percent purity from the resulting chromatogram.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity determination process, from sample handling to the final result.
Caption: General workflow for HPLC purity determination.
References
Alternative reagents to 4-Iodo-3,5-dimethylphenyl acetate in organic synthesis
A comprehensive guide to alternative reagents for 4-Iodo-3,5-dimethylphenyl acetate in organic synthesis, tailored for researchers, scientists, and professionals in drug development. This document provides an objective comparison of performance with other reagents, supported by experimental data and detailed protocols.
Introduction
This compound is a versatile reagent in organic synthesis, frequently employed in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The iodo group serves as an excellent leaving group in palladium-catalyzed transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. However, the cost and sometimes limited availability of aryl iodides necessitate the exploration of alternative reagents. This guide compares the performance of this compound with its bromo and triflate analogues in several key cross-coupling reactions.
The primary alternatives explored are:
-
4-Bromo-3,5-dimethylphenyl acetate: Often a more cost-effective option than the iodo counterpart. While the C-Br bond is stronger than the C-I bond, making it generally less reactive, modern catalyst systems have largely overcome this limitation.
-
4-Triflyloxy-3,5-dimethylphenyl acetate (Aryl Triflate): Aryl triflates are highly reactive electrophiles in cross-coupling reactions, often showing reactivity comparable to or even exceeding that of aryl iodides.[1] They are readily prepared from the corresponding phenols.[1]
The performance of these reagents is evaluated in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and Kumada couplings.
Performance in Key Cross-Coupling Reactions
The choice of leaving group (I, Br, or OTf) can significantly impact reaction conditions and outcomes. The following sections provide a comparative overview of these reagents in various transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate. The reactivity order is typically I > OTf > Br >> Cl.[2]
Comparative Data:
| Leaving Group (X) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Iodo (I) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 / 12 | 95 | [3] |
| Bromo (Br) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 12 | 92 | [4] |
| Triflate (OTf) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 / 8 | 94 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylphenyl acetate
To an oven-dried flask are added 4-bromo-3,5-dimethylphenyl acetate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). The flask is evacuated and backfilled with argon. Degassed 1,4-dioxane (5 mL) is added, and the mixture is heated to 100°C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide/triflate and an amine. Modern ligands have enabled the efficient coupling of less reactive aryl bromides and even chlorides.[5][6]
Comparative Data:
| Leaving Group (X) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Iodo (I) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 16 | 91 | [6] |
| Bromo (Br) | N,N-Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 / 24 | 88 | [1] |
| Triflate (OTf) | N,N-Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 / 18 | 96 | [1] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Triflyloxy-3,5-dimethylphenyl acetate
A Schlenk tube is charged with 4-triflyloxy-3,5-dimethylphenyl acetate (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).[1] The tube is evacuated and backfilled with argon. THF (4 mL) and a 2 M solution of dimethylamine in THF (1.2 mmol) are added.[1] The tube is sealed and heated at 80°C for 18 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl halide/triflate, typically using both palladium and copper catalysts.[7][8]
Comparative Data:
| Leaving Group (X) | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Iodo (I) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 / 6 | 93 | [9] |
| Bromo (Br) | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 / 12 | 85 | [10] |
| Triflate (OTf) | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 / 8 | 90 | [7] |
Experimental Protocol: Sonogashira Coupling of this compound
In a nitrogen-purged flask, this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) are dissolved in THF (5 mL) and Et₃N (5 mL). Phenylacetylene (1.1 mmol) is added dropwise, and the reaction is stirred at room temperature for 6 hours. The mixture is then filtered, and the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, washed with saturated NH₄Cl solution and brine, dried over MgSO₄, and concentrated. Purification by column chromatography yields the desired product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[11]
Comparative Data:
| Leaving Group (X) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Iodo (I) | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 / 10 | 90 | [11] |
| Bromo (Br) | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 / 24 | 88 | [12] |
| Triflate (OTf) | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 / 12 | 85 | [11] |
Experimental Protocol: Heck Reaction of this compound
A mixture of this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100°C for 10 hours under an argon atmosphere. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
Other Cross-Coupling Reactions
The reactivity trend (I > OTf > Br) generally holds for other important cross-coupling reactions as well, although specific conditions and catalyst systems can influence the outcome.
-
Stille Coupling: This reaction couples the organic halide/triflate with an organotin compound.[13][14] Organotin reagents are highly tolerant of various functional groups but are toxic.[15]
-
Negishi Coupling: Involves the reaction with an organozinc reagent. This method offers high reactivity and functional group tolerance.[16][17]
-
Kumada Coupling: Utilizes a Grignard reagent (organomagnesium).[18] This was one of the first cross-coupling reactions developed but is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups.[19][20]
Comparative Data for Stille, Negishi, and Kumada Couplings:
| Reaction | Leaving Group | Coupling Partner | Catalyst / Ligand | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Stille | Iodo (I) | (4-methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 100 / 12 | 92 | [13] |
| Stille | Bromo (Br) | (4-methoxyphenyl)tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | THF | 80 / 18 | 87 | [14] |
| Negishi | Iodo (I) | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 / 6 | 94 | [17] |
| Negishi | Bromo (Br) | Phenylzinc chloride | PdCl₂(dppf) | THF | 65 / 12 | 90 | [16] |
| Kumada | Iodo (I) | Phenylmagnesium bromide | PdCl₂(dppf) | THF | 25 / 4 | 89 | [20] |
| Kumada | Bromo (Br) | Phenylmagnesium bromide | NiCl₂(dppp) | Diethyl ether | 35 / 8 | 85 | [18][19] |
Experimental Protocol: Negishi Coupling of 4-Bromo-3,5-dimethylphenyl acetate
To a solution of 4-bromo-3,5-dimethylphenyl acetate (1.0 mmol) and PdCl₂(dppf) (0.03 mmol) in dry THF (5 mL) under argon is added a 0.5 M solution of phenylzinc chloride in THF (1.2 mmol). The reaction mixture is stirred at 65°C for 12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion
While this compound remains a highly effective reagent in cross-coupling chemistry due to its high reactivity, viable alternatives offer significant advantages in terms of cost and availability.
-
4-Bromo-3,5-dimethylphenyl acetate is an excellent, cost-effective substitute. While it may require slightly more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands), modern catalytic systems have made it a highly practical alternative for a wide range of transformations.
-
4-Triflyloxy-3,5-dimethylphenyl acetate serves as a powerful alternative, often exhibiting reactivity that is on par with or superior to the iodo analogue, particularly in reactions like Buchwald-Hartwig amination. Its straightforward preparation from the parent phenol adds to its utility.
The choice of reagent will ultimately depend on a balance of factors including cost, substrate availability, desired reactivity, and functional group tolerance of the specific synthetic route. For many applications, the bromo- and triflate-derivatives represent excellent and often preferable alternatives to the traditional iodo-reagent.
References
- 1. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jeolusa.com [jeolusa.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Kumada Coupling [organic-chemistry.org]
- 19. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Kumada Coupling | NROChemistry [nrochemistry.com]
Performance Showdown: 4-Iodo-3,5-dimethylphenyl Acetate in the Landscape of Iodinated Phenols
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical step in the discovery pipeline. Iodinated phenols represent a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of the performance of 4-Iodo-3,5-dimethylphenyl acetate and related iodinated phenols, focusing on their antimicrobial and enzyme inhibitory potential. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes available data for structurally similar compounds to provide a valuable performance benchmark.
Quantitative Performance Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for the antimicrobial and cytotoxic activities of various iodinated phenols. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Antimicrobial Activity of Iodinated Phenols
| Compound | Microorganism | Assay Type | Performance Metric (MIC) | Source |
| 2,4,6-Triiodophenol | Staphylococcus aureus | Broth Microdilution | 5 µg/mL | [1] |
| Phenolic Acids (General) | S. aureus CECT 976 | Broth Microdilution | 1250 - 1750 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of Phenolic Compounds
| Compound | Cell Line | Assay Type | Performance Metric (IC50) | Source |
| Guaiacol | Human Dental Pulp Fibroblasts | Hoechst 33258 Fluorescence | 9.8 mM | [3] |
| Phenol | Human Dental Pulp Fibroblasts | Hoechst 33258 Fluorescence | 4.5 mM | [3] |
| Eugenol | Human Dental Pulp Fibroblasts | Hoechst 33258 Fluorescence | 0.9 mM | [3] |
| Thymol | Human Dental Pulp Fibroblasts | Hoechst 33258 Fluorescence | 0.5 mM | [3] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of compound performance. Below are methodologies for key assays cited in the comparison.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
- Test compounds (e.g., this compound, other iodinated phenols) dissolved in a suitable solvent (e.g., DMSO).
- Sterile 96-well microtiter plates.
- Bacterial suspension of the test organism (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.[4]
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
- Positive control (bacterial suspension with no compound) and negative control (broth medium only).
2. Assay Procedure:
- Perform serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate to achieve a range of concentrations.[5]
- Inoculate each well (except the negative control) with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[4]
- Incubate the plates at 37°C for 18-24 hours.[4]
- Following incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Tyrosine Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific tyrosine kinase.
1. Reagents and Materials:
- Test compounds (e.g., this compound) dissolved in DMSO.
- Recombinant tyrosine kinase (e.g., EGFR).
- Substrate peptide specific for the kinase.
- ATP (Adenosine triphosphate).
- Assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, and other necessary cofactors).[6]
- 96-well assay plates.
- Detection reagent (e.g., a phosphotyrosine-specific antibody or a fluorescent probe).
2. Assay Procedure:
- Add the assay buffer, tyrosine kinase, and substrate peptide to the wells of the assay plate.
- Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding a defined concentration of ATP to all wells.[6]
- Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
- Stop the reaction by adding a quenching solution (e.g., EDTA).
- Add the detection reagent and measure the signal (e.g., fluorescence, absorbance) using a plate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visual representations.
Caption: EGFR signaling pathway and the inhibitory action of iodinated phenols.
Caption: General workflow for comparing the biological activity of phenolic compounds.
Conclusion
This guide provides a comparative framework for evaluating the performance of this compound and other iodinated phenols. The available data, although not from direct head-to-head studies, suggests that the degree and position of iodination can significantly influence biological activity. For instance, the potent antimicrobial activity of 2,4,6-triiodophenol highlights the potential of poly-iodinated scaffolds.
It is crucial to acknowledge the limitations of this comparison due to the disparate sources of data. Future studies involving direct, parallel testing of this compound against a panel of other iodinated phenols under standardized conditions are necessary for a definitive performance assessment. The provided experimental protocols and workflows offer a foundation for conducting such rigorous comparative studies, which will be invaluable for guiding future drug discovery and development efforts in this chemical space.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.3. Minimal inhibitory concentration (MIC) determination [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Iodo-3,5-dimethylphenyl acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Iodo-3,5-dimethylphenyl acetate, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Core Principles of Halogenated Waste Disposal
As a member of the halogenated organic compound family, this compound requires disposal as hazardous waste. These compounds are typically incinerated at high temperatures in specialized facilities to ensure their complete destruction and prevent environmental contamination. It is crucial to segregate halogenated waste from non-halogenated waste streams, as cross-contamination can complicate and increase the cost of disposal.[1][2]
Detailed Disposal Protocol
The following steps outline the standard operating procedure for the disposal of this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste containing this compound. This includes pure reagent, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, and vials).
-
Segregate: Collect all this compound waste in a designated container specifically for halogenated organic compounds.[1][3][4] Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.
2. Waste Collection and Container Management:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap. The container must be in good condition and compatible with the waste.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][5] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents and their approximate percentages.
-
Container Handling: Keep the waste container closed at all times except when adding waste.[1][4] Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be in a cool, dry, and well-ventilated location away from ignition sources.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container and label it as hazardous waste for disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
5. Final Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all paperwork and documentation required by your institution and local regulations are completed accurately.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Halogen Contamination Threshold | As low as 1,000 ppm can classify a solvent mixture as halogenated. | [2] |
| Satellite Accumulation Area (SAA) Limit | Varies by regulation; a common example is a maximum of 25 gallons of halogenated solvent waste per laboratory. | [1] |
Experimental Workflow for Waste Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
Essential Safety and Logistical Information for Handling 4-Iodo-3,5-dimethylphenyl acetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Iodo-3,5-dimethylphenyl acetate, prioritizing safety and procedural clarity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Barrier | Gloves | Chemical-resistant nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. For tasks with a higher risk of splash, consider double-gloving.[1][2][3] |
| Eye Protection | Chemical splash goggles are mandatory. For operations with a significant splash or explosion risk, a face shield should be worn in addition to goggles.[3] | |
| Lab Coat | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and contact with the skin. | |
| Secondary Barrier | Clothing | Long pants and closed-toe shoes are essential to ensure no skin is exposed. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If engineering controls like a fume hood are not available or insufficient, a properly fitted respirator with an organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing and training, is required for respirator use.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow minimizes the risk of exposure and contamination. The following procedure outlines the safe handling of this compound from preparation to temporary storage.
| Step | Action | Detailed Instructions & Safety Precautions |
| 1. Preparation | Gather all necessary materials. | Before starting, ensure all required PPE, chemicals, glassware, and waste containers are readily accessible within the fume hood. |
| Review Safety Data Sheet (SDS). | Although a specific SDS for this compound was not found, familiarize yourself with the SDS of similar aromatic iodo compounds to understand potential hazards. | |
| 2. Handling | Work within a fume hood. | Conduct all weighing, transferring, and reaction setup within a properly functioning chemical fume hood to contain any vapors or dust. |
| Use appropriate tools. | Utilize spatulas, powder funnels, and other appropriate tools to handle the solid compound, minimizing the creation of dust. | |
| Avoid direct contact. | Never handle the chemical with bare hands. Use the appropriate gloves and change them frequently, especially after any potential contact. | |
| 3. Post-Handling | Clean the work area. | Decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads. |
| Properly store the chemical. | Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Disposal Plan: Waste Management Protocol
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination and ensure laboratory safety.[4][5][6][7]
| Step | Action | Detailed Instructions & Safety Precautions |
| 1. Segregation | Separate halogenated waste. | This compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of in a designated "Halogenated Organic Waste" container.[4][6][7] |
| Avoid mixing with non-halogenated waste. | Do not mix halogenated waste with non-halogenated organic or aqueous waste streams to prevent complex and costly disposal procedures.[4][7] | |
| 2. Containerization | Use a designated waste container. | The waste container must be clearly labeled "Halogenated Organic Waste" and list all its chemical constituents.[4][5][6] The container should be made of a compatible material and have a secure, tight-fitting lid.[4] |
| 3. Labeling | Properly label the waste container. | The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[5] |
| 4. Storage | Store waste safely. | Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials. |
| 5. Disposal Request | Arrange for professional disposal. | Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the full waste container. |
Visual Workflow and Safety Logic
To further clarify the procedural flow and the interrelation of safety measures, the following diagrams have been generated.
Caption: Workflow for handling this compound.
Caption: Hierarchy of safety controls for chemical handling.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. blog.ammex.com [blog.ammex.com]
- 3. hsa.ie [hsa.ie]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
